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  • Product: (2-Bromopyridin-4-yl)methanesulfonamide
  • CAS: 2825007-36-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Architecture and Synthetic Utility of (2-Bromopyridin-4-yl)methanesulfonamide

Architectural Overview In the landscape of modern medicinal chemistry and advanced organic synthesis, bifunctional building blocks serve as the foundational scaffolding for complex molecular design. (2-Bromopyridin-4-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Architectural Overview

In the landscape of modern medicinal chemistry and advanced organic synthesis, bifunctional building blocks serve as the foundational scaffolding for complex molecular design. (2-Bromopyridin-4-yl)methanesulfonamide (CAS: 2825007-36-9) is a highly specialized, versatile intermediate that integrates two distinct reactive domains: an electrophilic 2-bromopyridine core and a nucleophilic/hydrogen-bonding methanesulfonamide moiety .

Unlike direct aryl sulfonamides, this molecule features a methylene bridge (-CH₂-) that insulates the sulfonamide group from the electron-withdrawing effects of the pyridine ring. This subtle architectural choice profoundly dictates the molecule's physicochemical behavior, preserving the aliphatic nature of the sulfonamide while leaving the halogenated heterocycle primed for transition-metal-catalyzed cross-coupling.

Physicochemical Blueprint

Understanding the quantitative physical properties of (2-Bromopyridin-4-yl)methanesulfonamide is critical for predicting its behavior in both synthetic workflows and biological assays. The methylene spacer prevents the nitrogen lone pair of the sulfonamide from delocalizing into the pyridine π-system, resulting in a pKa (~10.8) that is significantly higher than typical aryl sulfonamides (~9.5) .

Table 1: Quantitative Physicochemical Data

PropertyValueStructural/Functional Implication
IUPAC Name 1-(2-Bromopyridin-4-yl)methanesulfonamideDictates nomenclature and indexing.
CAS Number 2825007-36-9Unique identifier for procurement and safety tracking.
Molecular Formula C₆H₇BrN₂O₂SHighlights the presence of the heavy bromine atom.
Molecular Weight 251.10 g/mol Ideal low-molecular-weight building block (Lead-oriented).
Monoisotopic Mass 249.94116 DaCritical for high-resolution LC-MS validation workflows.
SMILES String NS(=O)(=O)CC1=CC=NC(Br)=C1Used for computational modeling and cheminformatics.
Predicted pKa ~10.87 (Sulfonamide NH)Remains largely protonated at physiological pH (7.4).
H-Bond Donors/Acceptors 1 Donor (NH₂), 3 Acceptors (N, O, O)Excellent vector for kinase/metalloenzyme pocket binding.

Mechanistic Reactivity & Synthetic Utility

The true value of (2-Bromopyridin-4-yl)methanesulfonamide lies in its orthogonal reactivity. The molecule can be selectively functionalized at two different sites without requiring complex protecting-group strategies.

  • The C-Br Bond (Electrophilic Hub): The bromine atom at the 2-position of the pyridine ring is highly activated toward oxidative addition by low-valent transition metals (e.g., Palladium or Nickel). This makes it an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions .

  • The Sulfonamide Group (Nucleophilic/Binding Hub): The primary sulfonamide can act as a nucleophile for N-alkylation or N-acylation under basic conditions. In drug discovery, this intact moiety is frequently utilized as a zinc-binding group (ZBG) for targeting metalloenzymes like Carbonic Anhydrase, or as a bioisostere for carboxylic acids .

ReactivityMap Center (2-Bromopyridin-4-yl) methanesulfonamide C_Br C-Br Bond (Electrophilic Site) Center->C_Br Sulfonamide Sulfonamide Group (Nucleophilic/H-Bonding) Center->Sulfonamide Suzuki Suzuki-Miyaura Cross-Coupling C_Br->Suzuki Buchwald Buchwald-Hartwig Amination C_Br->Buchwald Alkylation N-Alkylation / Acylation Sulfonamide->Alkylation Zinc Zinc Metalloenzyme Binding Site Sulfonamide->Zinc

Figure 1: Divergent chemical reactivity map of (2-Bromopyridin-4-yl)methanesulfonamide.

Validated Synthetic Protocol: Palladium-Catalyzed Functionalization

To effectively utilize this building block, researchers frequently employ the Suzuki-Miyaura cross-coupling reaction to append aryl or heteroaryl groups to the pyridine core.

The following protocol is engineered as a self-validating system , ensuring that each step has a clear mechanistic causality and a built-in checkpoint for success.

Step-by-Step Methodology: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a 2-aryl-4-(sulfamoylmethyl)pyridine derivative.

  • Step 1: Reagent Preparation Charge an oven-dried Schlenk flask with (2-Bromopyridin-4-yl)methanesulfonamide (1.0 equiv), the desired Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: Pd(dppf)Cl₂ is specifically selected because the bidentate dppf ligand suppresses competitive protodeboronation and stabilizes the active Palladium intermediate against the coordinating, deactivating effect of the pyridine nitrogen . K₂CO₃ is a mild base that effectively activates the boronic acid to form a reactive boronate complex without hydrolyzing the sulfonamide.

  • Step 2: Solvent Addition & Degassing Add a 4:1 mixture of 1,4-Dioxane and H₂O (to achieve a 0.2 M concentration of the bromide). Degas the mixture via three freeze-pump-thaw cycles or vigorous sparging with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the catalytically active Pd(0) species to an inactive Pd(II) complex. Water is essential to dissolve the inorganic K₂CO₃, facilitating the biphasic basic activation of the boronic acid.

  • Step 3: Catalytic Cycle Execution Seal the flask and heat the biphasic mixture to 90 °C for 12 hours under an Argon atmosphere.

    • Causality: 2-Bromopyridines can be electronically demanding substrates. Elevated temperatures ensure that the initial oxidative addition step—often the rate-limiting step for electron-deficient halides—overcomes its activation energy barrier.

  • Step 4: Reaction Quenching & Phase Separation Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaCl (brine). Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄.

    • Causality: EtOAc selectively extracts the newly formed organic product. The aqueous wash acts as a self-purifying step, stripping away the inorganic palladium salts, excess K₂CO₃, and boronic acid byproducts into the aqueous waste.

  • Step 5: Analytical Validation (LC-MS) Filter the organic layer, concentrate under reduced pressure, and analyze the crude mixture via LC-MS.

    • Self-Validating Metric: The reaction is deemed successful and complete when the characteristic isotopic doublet of the brominated starting material (m/z 250/252 in a 1:1 ratio) is fully consumed, replaced by a single distinct mass peak corresponding to the [M+H]⁺ of the cross-coupled product.

SuzukiWorkflow Step1 1. Reagent Prep (ArB(OH)2, Base) Step2 2. Degassing (N2/Ar Purge) Step1->Step2 Step3 3. Pd Catalysis (90°C, 12h) Step2->Step3 Step4 4. Workup (EtOAc Extraction) Step3->Step4 Step5 5. Validation (LC-MS / NMR) Step4->Step5

Figure 2: Standardized Suzuki-Miyaura cross-coupling workflow with built-in validation.

Strategic Applications in Drug Discovery

The structural nuances of (2-Bromopyridin-4-yl)methanesulfonamide make it a highly prized asset in rational drug design. The pyridine ring provides a rigid, planar vector that can engage in π-stacking or act as a hydrogen-bond acceptor within a protein binding site. Concurrently, the flexible methylene bridge allows the sulfonamide group to probe deep, solvent-exposed sub-pockets, adapting its conformation to maximize hydrogen-bonding interactions with the target protein backbone. This dual-action capability makes it an exceptional starting material for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and targeted metalloenzyme antagonists.

References
  • ACS Publications. "Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions." Organometallics. Available at:[Link]

  • National Center for Biotechnology Information. "Methanesulfonamide - Chemical Properties and Safety Data." PubChem. Available at:[Link]

  • MDPI. "Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides." Molecules. Available at:[Link]

Exploratory

What is the solubility of (2-Bromopyridin-4-yl)methanesulfonamide in DMSO and organic solvents

An In-depth Technical Guide on the Solubility of (2-Bromopyridin-4-yl)methanesulfonamide For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Gap for (2-Bromopyridin-4-yl)methanes...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Solubility of (2-Bromopyridin-4-yl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Gap for (2-Bromopyridin-4-yl)methanesulfonamide

In the landscape of drug discovery and development, understanding the physicochemical properties of a compound is a cornerstone of its progression from a hit to a viable clinical candidate. Among these properties, solubility is a critical parameter, influencing everything from formulation development to bioavailability. This guide addresses the solubility of (2-Bromopyridin-4-yl)methanesulfonamide.

Therefore, this document is structured not as a static data sheet, but as a comprehensive guide to empower researchers to:

  • Theoretically assess the solubility profile of (2-Bromopyridin-4-yl)methanesulfonamide based on its molecular structure.

  • Implement a robust experimental protocol for the accurate determination of its thermodynamic solubility.

  • Contextualize the results within a drug development framework.

Our approach is grounded in first principles and established methodologies, ensuring that the insights and protocols provided are both scientifically sound and practically applicable in a laboratory setting.

Part 1: Theoretical Solubility Assessment Based on Molecular Structure

The solubility of a compound is dictated by its intermolecular interactions with the solvent. An analysis of the structure of (2-Bromopyridin-4-yl)methanesulfonamide provides qualitative insights into its expected solubility behavior.

Molecular Structure: (2-Bromopyridin-4-yl)methanesulfonamide

Key Structural Features and Their Influence on Solubility:

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The aromatic nature of the ring suggests potential for π-π stacking interactions.

  • Bromo Substituent: The bromine atom is an electron-withdrawing group, which can influence the electron density of the pyridine ring. Its primary contribution to solubility is through an increase in molecular weight and van der Waals forces.

  • Methanesulfonamide Group (-SO₂NH₂): This is a highly polar functional group capable of acting as both a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the sulfonyl oxygens). This group is expected to significantly influence the compound's interaction with polar solvents.

Predicted Solubility Profile:

Given the presence of the polar sulfonamide group and the hydrogen bond-accepting pyridine nitrogen, (2-Bromopyridin-4-yl)methanesulfonamide is anticipated to exhibit favorable solubility in polar aprotic solvents like DMSO and N,N-Dimethylformamide (DMF) , where strong hydrogen bonding interactions can be established.

Solubility in polar protic solvents such as methanol and ethanol is also expected, although it may be lower than in DMSO due to the competition from the solvent's own hydrogen bonding network. In non-polar solvents like toluene or hexanes , the solubility is predicted to be poor, as these solvents cannot effectively solvate the highly polar sulfonamide group.

Part 2: Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the saturation shake-flask method .[1][2] This method measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Workflow for Thermodynamic Solubility Determination

The following diagram outlines the critical steps in the shake-flask method.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Add excess solid compound to a known volume of solvent in a sealed vial C Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) A->C Incubate B Ensure sufficient excess solid remains to form a suspension D Allow the suspension to settle post-agitation C->D Settle E Carefully collect an aliquot of the supernatant D->E Sample F Filter the aliquot to remove all undissolved solids (e.g., using a 0.45 µm PTFE filter) E->F Clarify G Quantify the concentration of the compound in the filtrate using a validated analytical method (e.g., HPLC) F->G Measure

Caption: Experimental workflow for the saturation shake-flask method.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of (2-Bromopyridin-4-yl)methanesulfonamide in a selected solvent at 25°C.

Materials:

  • (2-Bromopyridin-4-yl)methanesulfonamide (solid, of known purity)

  • Selected solvents (e.g., DMSO, ethanol, methanol, acetonitrile, ethyl acetate, toluene) of appropriate purity (e.g., HPLC grade)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker with temperature control

  • Centrifuge (optional)

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Standards: Prepare a stock solution of (2-Bromopyridin-4-yl)methanesulfonamide in a suitable solvent (e.g., DMSO) at a known high concentration. From this stock, create a series of calibration standards by serial dilution to cover the expected solubility range.

  • Sample Preparation:

    • To a series of glass vials, add an excess amount of solid (2-Bromopyridin-4-yl)methanesulfonamide (e.g., 5-10 mg). The key is to ensure that undissolved solid will remain at equilibrium.[1]

    • Accurately add a known volume of the test solvent (e.g., 1 mL) to each vial.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typical for many pharmaceutical compounds.[3][4]

  • Phase Separation:

    • After equilibration, let the vials stand undisturbed to allow the excess solid to sediment.[1] Centrifugation at a moderate speed can be used to facilitate this process.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

    • Dilute the filtered sample with a suitable mobile phase to bring the concentration within the range of the calibration curve.

    • Analyze the calibration standards and the prepared samples by HPLC.[1] The advantage of HPLC is its ability to separate the compound of interest from any potential impurities or degradants.[1]

  • Data Calculation:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis versus the known concentration of the standards.

    • Using the equation of the line from the calibration curve, calculate the concentration of (2-Bromopyridin-4-yl)methanesulfonamide in the diluted sample.

    • Account for the dilution factor to determine the original concentration in the saturated solution. This value represents the thermodynamic solubility.

Part 3: Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Solubility of (2-Bromopyridin-4-yl)methanesulfonamide at 25°C
SolventClassificationDielectric Constant (approx.)Solubility (mg/mL)Solubility (M)
DMSOPolar Aprotic47Experimental ValueCalculated Value
DMFPolar Aprotic37Experimental ValueCalculated Value
MethanolPolar Protic33Experimental ValueCalculated Value
EthanolPolar Protic24.5Experimental ValueCalculated Value
AcetonitrilePolar Aprotic37.5Experimental ValueCalculated Value
Ethyl AcetateModerately Polar6Experimental ValueCalculated Value
TolueneNon-polar2.4Experimental ValueCalculated Value
HexanesNon-polar1.9Experimental ValueCalculated Value

Note: The Molecular Weight of (2-Bromopyridin-4-yl)methanesulfonamide is required to convert mg/mL to Molarity (M).

Alternative High-Throughput Methods

For early-stage drug discovery where a large number of compounds need to be screened, kinetic solubility assays offer a higher throughput alternative to the shake-flask method.[4] One common technique is nephelometry , which measures the light scattering caused by the precipitation of a compound from a DMSO stock solution into an aqueous buffer.[4] While faster, it's important to note that kinetic solubility values can sometimes differ from the true thermodynamic solubility.

Part 4: Conclusion and Best Practices

While pre-existing solubility data for (2-Bromopyridin-4-yl)methanesulfonamide is not publicly documented, this guide provides the theoretical framework and a detailed, field-proven experimental protocol for its determination.

Key Takeaways for Researchers:

  • Structural analysis is a predictive tool: The polar sulfonamide and pyridine moieties suggest that (2-Bromopyridin-4-yl)methanesulfonamide will be most soluble in polar aprotic solvents like DMSO.

  • The shake-flask method is the definitive standard: For accurate and reliable thermodynamic solubility data, the shake-flask method coupled with HPLC analysis is the recommended approach.[1][2]

  • Experimental conditions are paramount: Solubility is influenced by factors such as temperature, equilibration time, and the purity of both the compound and the solvent.[1] These parameters must be carefully controlled and documented.

  • Contextualize your data: The determined solubility will guide decisions in biological assay design, formulation development, and preliminary pharmacokinetic assessments.

By following the methodologies outlined in this guide, researchers can confidently generate the necessary solubility data for (2-Bromopyridin-4-yl)methanesulfonamide, enabling the continued progress of their research and development activities.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Nanoscience & Nanotechnology-Asia. Available at: [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available at: [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]

Sources

Foundational

Elucidating the Solid-State Architecture of (2-Bromopyridin-4-yl)methanesulfonamide: A Technical Guide to Crystal Engineering and X-ray Diffraction Analysis

Abstract This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of (2-Bromopyridin-4-yl)methanesulfonamide. While a definitive, publicly archived...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of (2-Bromopyridin-4-yl)methanesulfonamide. While a definitive, publicly archived crystal structure for this specific compound is not available at the time of this writing, this document serves as an expert-level protocol and interpretive guide for researchers in crystallography and medicinal chemistry. We will detail the necessary steps from synthesis and crystallization to data collection, structure refinement, and in-depth analysis of potential supramolecular interactions. The methodologies and interpretive frameworks presented herein are grounded in established crystallographic principles and are designed to be broadly applicable to novel sulfonamide-containing compounds.

Introduction

The convergence of a sulfonamide group and a pyridine ring within a single molecular entity presents a rich scaffold for drug discovery and materials science. Sulfonamides are a well-established pharmacophore, known for their diverse biological activities, while the pyridine moiety is a cornerstone in medicinal chemistry, offering hydrogen bonding capabilities and metabolic stability. The compound (2-Bromopyridin-4-yl)methanesulfonamide incorporates these key features, making it a molecule of significant interest.

The three-dimensional arrangement of molecules in the solid state, governed by intermolecular forces, dictates crucial physicochemical properties such as solubility, stability, and bioavailability.[1] Therefore, single-crystal X-ray diffraction stands as the definitive method for elucidating this arrangement and understanding the underlying principles of its molecular recognition and packing. This guide provides a robust, field-proven workflow for any researcher aiming to characterize this, or structurally related, novel compounds.

Part 1: Synthesis and Single Crystal Growth

Proposed Synthesis

A plausible and efficient synthesis of (2-Bromopyridin-4-yl)methanesulfonamide can be envisioned through the sulfonylation of a suitable amine precursor. A common route involves the reaction of 4-amino-2-bromopyridine with methanesulfonyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine to quench the HCl byproduct.

  • Rationale: This method is widely used for the synthesis of sulfonamides due to its high efficiency and the ready availability of starting materials. The choice of an appropriate solvent, such as dichloromethane or tetrahydrofuran, is critical to ensure solubility of the reactants and facilitate the reaction.

Experimental Protocol: Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. For a polar molecule like (2-Bromopyridin-4-yl)methanesulfonamide, a variety of crystallization techniques should be explored.

Protocol: Slow Evaporation

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., acetone, acetonitrile, ethanol, methanol, ethyl acetate).

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Crystal Growth: Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent over several days to weeks.

Protocol: Solvent/Anti-Solvent Diffusion [1]

  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble.

  • Layering: Carefully layer a miscible "anti-solvent" (in which the compound is poorly soluble) on top of the solution. This can be done by slowly adding the anti-solvent down the side of the vial.

  • Diffusion and Growth: Allow the solvents to slowly mix at the interface, gradually reducing the solubility of the compound and promoting crystallization.

Part 2: Single-Crystal X-ray Diffraction and Structure Refinement

This section outlines the standard workflow for collecting and refining single-crystal X-ray diffraction data.

Data Collection
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm in two dimensions) is selected and mounted on a goniometer head.[2]

  • Diffractometer Setup: The data is collected on a modern single-crystal X-ray diffractometer, commonly equipped with a CCD or CMOS detector and using Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation.[3][4] Data is typically collected at a low temperature (e.g., 100-173 K) to minimize thermal vibrations.[2][3]

  • Data Collection Strategy: A data collection strategy is devised to ensure complete and redundant data are collected.[5] This usually involves a series of scans through different crystal orientations.[6]

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and perform corrections for factors such as Lorentz and polarization effects. This is typically done using software like CrysAlisPro.[3]

Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure. The SHELX suite of programs is the industry standard for this process.[7][8][9][10]

Workflow:

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, often with software like SHELXS.[3]

  • Structure Refinement: The atomic model is refined against the experimental data using a full-matrix least-squares method in a program like SHELXL.[7][9][10] This iterative process involves refining atomic coordinates, and anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final refined structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure its geometric and crystallographic sensibility.

Workflow for X-ray Crystallography

G Experimental Workflow for Crystal Structure Determination cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Synthesis Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Data_Acquisition Data Acquisition (Diffractometer) Crystal_Mounting->Data_Acquisition Data_Processing Data Processing & Reduction Data_Acquisition->Data_Processing Structure_Solution Structure Solution (e.g., SHELXS) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Validation (checkCIF) Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: A flowchart illustrating the key stages from synthesis to the final validated crystal structure.

Part 3: Analysis of the Crystal Structure

Once a high-quality refined structure is obtained, a thorough analysis of the molecular and supramolecular features is essential.

Tabulated Crystallographic Data

All key crystallographic data and refinement details should be summarized in a standardized table.

Parameter(2-Bromopyridin-4-yl)methanesulfonamide (Hypothetical Data)
Chemical formulaC6H7BrN2O2S
Formula weight251.10
Temperature (K)100(2)
Wavelength (Å)0.71073
Crystal systemMonoclinic
Space groupP21/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated, g/cm³)Value
Absorption coefficient (mm⁻¹)Value
F(000)Value
Reflections collectedValue
Independent reflectionsValue
R_intValue
R1, wR2 [I > 2σ(I)]Value
R1, wR2 (all data)Value
Goodness-of-fit on F²Value
Molecular Structure and Conformation

The analysis should begin with the intramolecular features:

  • Bond Lengths and Angles: Compare the experimentally determined bond lengths and angles with standard values to identify any unusual geometric features.

  • Torsion Angles: The torsion angle between the pyridine ring and the sulfonamide group is of particular interest as it defines the overall molecular conformation. In many sulfonamide structures, the sulfonamide moiety deviates from co-planarity with adjacent aromatic rings.

Supramolecular Interactions and Crystal Packing

The key to understanding the solid-state properties lies in the analysis of intermolecular interactions.

  • Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). It is highly probable that the primary interaction will be N-H···O=S hydrogen bonds, which can form various motifs like dimers or chains.[11][12][13][14] The pyridine nitrogen is also a potential hydrogen bond acceptor.

  • Halogen Bonding: The bromine atom on the pyridine ring is a potential halogen bond donor, which could interact with electronegative atoms like the sulfonyl oxygens.

  • π-π Stacking: The pyridine ring can participate in π-π stacking interactions with adjacent rings, further stabilizing the crystal lattice.[15][16]

Potential Hydrogen Bonding Network

G Hypothetical Hydrogen Bonding Motif cluster_A cluster_B cluster_C mol1 Molecule A mol2 Molecule B mol3 Molecule C N1 N-H O2 O=S=O N1->O2 N-H···O=S O1 O=S=O N2 N-H O3 O=S=O N2->O3 N-H···O=S N3 N-H

Caption: A diagram representing a possible catemeric chain formed by N-H···O=S hydrogen bonds.

Conclusion

The determination of the crystal structure of (2-Bromopyridin-4-yl)methanesulfonamide provides invaluable insight into its solid-state behavior. By following the rigorous experimental and analytical protocols outlined in this guide, researchers can confidently elucidate the molecular conformation and the intricate network of intermolecular interactions that govern its crystal packing. This fundamental understanding is a critical prerequisite for the rational design of new pharmaceutical formulations and advanced materials based on this promising molecular scaffold.

References

  • Latifi, R. User guide to crystal structure refinement with SHELXL. Available at: [Link].

  • Masu, H., et al. (2019). Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization. Crystal Growth & Design, 19(5), 2936-2946. Available at: [Link].

  • Goud, B.S., et al. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 2058-2077. Available at: [Link].

  • Sheldrick, G.M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, C71, 3-8. Available at: [Link].

  • Goud, B.S., et al. (2001). Hydrogen Bonding in Sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 2058-2077. Available at: [Link].

  • Perlovich, G.L., et al. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 13(8), 3464-3476. Available at: [Link].

  • Sheldrick, G.M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, C71, 3-8. Available at: [Link].

  • Mphahlele, M.J., et al. (2018). Solid-State Form Screen of Cardiosulfa and Its Analogues. Crystal Growth & Design, 18(1), 384-396. Available at: [Link].

  • Sheldrick, G.M. SHELXL-97. Available at: [Link].

  • Mueller, P. SHELXL - An Easy Structure. Available at: [Link].

  • Rowlett, R.S. Protein XRD Protocols - X-ray Diffraction Data Collection. Available at: [Link].

  • Farrugia, L.J. (1999). WinGX suite for small-molecule single-crystal crystallography. Journal of Applied Crystallography, 32(4), 837-838. Available at: [Link].

  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Available at: [Link].

  • Perlovich, G.L., et al. (2008). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. Journal of Pharmaceutical Sciences, 97(7), 2673-2688. Available at: [Link].

  • Dauter, Z. (1999). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1703-1717. Available at: [Link].

  • Dauter, Z., & Wilson, K.S. (2001). Geometry of diffraction the rotation method. International Tables for Crystallography vol F. Available at: [Link].

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  • Junjappa, H., et al. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2729. Available at: [Link].

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  • Mphahlele, M.J., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(7), 1935. Available at: [Link].

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  • Zingales, S.K., et al. (2016). Crystal structure of (E)-2-[(2-bromopyridin-3-yl)methylidene]-6-methoxy-3,4-dihydronaphthalen-1(2H)-one and 3-[(E)-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene)methyl]pyridin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 955-958. Available at: [Link].

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  • Zingales, S.K., et al. (2016). Crystal structure of (E)-2-[(2-bromopyridin-3-yl)methyl-idene]-6-meth-oxy-3,4-di-hydro-naphthalen-1(2H)-one and 3-[(E)-(6-meth-oxy-1-oxo-1,2,3,4-tetra-hydro-naphthalen-2-ylidene)meth-yl]pyridin-2(1H)-one. Acta Crystallographica E: Crystallographic Communications, 72(Pt 7), 955-958. Available at: [Link].

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Exploratory

A Methodological Guide to Elucidating the Mechanism of Action of (2-Bromopyridin-4-yl)methanesulfonamide in Early-Stage Drug Discovery

Abstract: The elucidation of a drug candidate's mechanism of action (MoA) is a critical and complex phase in early-stage drug discovery. A comprehensive understanding of how a molecule exerts its biological effects is pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The elucidation of a drug candidate's mechanism of action (MoA) is a critical and complex phase in early-stage drug discovery. A comprehensive understanding of how a molecule exerts its biological effects is paramount for optimizing lead compounds, predicting potential toxicities, and designing robust clinical trials. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals on the strategies and methodologies employed to determine the MoA of a novel small molecule. We will use the hypothetical lead compound, (2-Bromopyridin-4-yl)methanesulfonamide, as a case study to illustrate the experimental workflows and decision-making processes involved. This document will detail a multi-pronged approach, beginning with initial hit characterization and hypothesis generation, moving through rigorous target identification and validation, and culminating in the mapping of downstream cellular pathways. Our focus is on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity.

Introduction: The Central Role of Mechanism of Action in Drug Discovery

In the journey of a drug from a laboratory curiosity to a clinical therapeutic, no step is more pivotal than the determination of its mechanism of action. The MoA defines the specific biochemical interaction through which a drug substance produces its pharmacological effect. For a novel compound like (2-Bromopyridin-4-yl)methanesulfonamide, which emerges from a high-throughput screen or a medicinal chemistry campaign, understanding its MoA provides the scientific foundation for its continued development. The pyridine and sulfonamide moieties present in this molecule are found in a wide array of pharmacologically active compounds, suggesting a potential for diverse biological activities, including but not limited to enzyme inhibition and modulation of protein-protein interactions.[1][2] A well-defined MoA enables a rational approach to improving potency and selectivity, identifying biomarkers for patient stratification, and anticipating potential on-target and off-target toxicities.

This guide will navigate the reader through a logical progression of experiments designed to unravel the MoA of our hypothetical lead compound, (2-Bromopyridin-4-yl)methanesulfonamide.

Part 1: Initial Hit Characterization and Target Hypothesis Generation

The first phase of an MoA study involves characterizing the biological activity of the hit compound and generating initial hypotheses about its potential molecular targets. This is typically achieved through a combination of phenotypic screening, computational analysis, and initial cell-based assays.

Phenotypic Screening and Cellular Assays

Assuming (2-Bromopyridin-4-yl)methanesulfonamide was identified in a phenotypic screen (e.g., for its anti-proliferative effects in a cancer cell line), the initial step is to confirm and expand upon this observation. A battery of cell-based assays should be conducted to characterize the compound's effects on cellular physiology.

Experimental Protocol: Cell Viability and Apoptosis Assays

  • Cell Culture: Culture a panel of relevant cell lines (e.g., MCF-7 breast cancer cells) in appropriate media and conditions.

  • Compound Treatment: Treat cells with a range of concentrations of (2-Bromopyridin-4-yl)methanesulfonamide (e.g., from 1 nM to 100 µM) for various time points (e.g., 24, 48, 72 hours).

  • Viability Assessment: Measure cell viability using a metabolic assay such as MTT or a real-time cell analysis system. This will determine the compound's potency (IC50).

  • Apoptosis Induction: To determine if cell death occurs via apoptosis, treat cells with the compound at its IC50 and 10x IC50 concentrations. Analyze cells for markers of apoptosis using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.

  • Data Analysis: Plot dose-response curves to calculate IC50 values. For apoptosis assays, quantify the percentage of apoptotic cells compared to a vehicle control.

The results from these assays will provide a quantitative measure of the compound's potency and offer initial clues into its cellular effects. For instance, a potent anti-proliferative effect coupled with the induction of apoptosis suggests that (2-Bromopyridin-4-yl)methanesulfonamide may be targeting a key regulator of cell survival or cell cycle progression.

Computational Target Prediction

In parallel with cellular assays, computational methods can be employed to generate a preliminary list of potential protein targets. These in silico approaches leverage the chemical structure of (2-Bromopyridin-4-yl)methanesulfonamide to predict its likely binding partners.

  • Pharmacophore Modeling: A 3D pharmacophore model can be constructed based on the compound's structure. This model represents the spatial arrangement of key chemical features necessary for biological activity. The model is then used to screen databases of known protein structures to identify proteins with binding pockets that complement the pharmacophore.[3]

  • Target-Based Virtual Screening: If there is a pre-existing hypothesis about a potential target class (e.g., kinases, based on the pyridine scaffold), molecular docking simulations can be performed. These simulations predict the binding affinity and pose of (2-Bromopyridin-4-yl)methanesulfonamide within the active site of various proteins in that class.

These computational approaches are hypothesis-generating and require experimental validation. However, they can significantly narrow the field of potential targets, making subsequent experimental work more focused and efficient.

Part 2: Experimental Target Identification and Validation

With initial cellular data and a list of putative targets, the next phase focuses on directly identifying the molecular target(s) of (2-Bromopyridin-4-yl)methanesulfonamide and validating this interaction. A multi-pronged approach using orthogonal methods is crucial for building a strong case for a specific target.

Unbiased Target Identification Methods

Unbiased methods aim to identify the binding partners of a compound directly from a complex biological sample, such as a cell lysate, without a preconceived hypothesis.

2.1.1 Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique involves immobilizing the drug molecule on a solid support and using it as "bait" to pull down its binding partners from a cell lysate.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Ligand Immobilization: Synthesize an analog of (2-Bromopyridin-4-yl)methanesulfonamide with a linker arm suitable for covalent attachment to chromatography beads (e.g., NHS-activated sepharose).

  • Lysate Preparation: Prepare a native protein lysate from the target cells (e.g., MCF-7).

  • Affinity Pull-down: Incubate the cell lysate with the compound-conjugated beads. As a control, also incubate the lysate with beads that have not been conjugated to the compound.

  • Elution: After extensive washing to remove non-specific binders, elute the proteins that are specifically bound to the compound. This can be done by changing the pH or ionic strength, or by competitive elution with an excess of free (2-Bromopyridin-4-yl)methanesulfonamide.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified in the compound pull-down with those from the control pull-down. Proteins that are significantly enriched in the compound sample are considered potential binding partners.

2.1.2 Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for identifying target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with (2-Bromopyridin-4-yl)methanesulfonamide or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing undenatured proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.

  • Protein Quantification: Analyze the soluble protein fraction by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis (thermal proteome profiling).

  • Data Analysis: For each protein, plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.

The following diagram illustrates the general workflow for target identification.

G cluster_0 Hypothesis Generation cluster_1 Unbiased Target ID cluster_2 Target Validation Phenotypic_Screening Phenotypic Screening (e.g., Anti-proliferative) AC_MS Affinity Chromatography- Mass Spectrometry (AC-MS) Phenotypic_Screening->AC_MS Computational_Prediction Computational Prediction (e.g., Docking, Pharmacophore) Binding_Assays Direct Binding Assays (e.g., SPR, ITC) Computational_Prediction->Binding_Assays AC_MS->Binding_Assays Identify Candidates CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Binding_Assays Confirm Engagement Enzymatic_Assays Enzymatic/Functional Assays Binding_Assays->Enzymatic_Assays Validate Target

Caption: A generalized workflow for target identification and validation.

Target Validation

Once a high-confidence candidate target has been identified (let's hypothesize it's a kinase named "Kinase X"), this interaction must be validated using orthogonal, direct binding and functional assays.

2.2.1 Direct Binding Assays

  • Surface Plasmon Resonance (SPR): This label-free technique measures the binding of the compound to the purified target protein in real-time, providing kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction, including the binding affinity (KD) and stoichiometry.

A low micromolar to nanomolar KD value from these assays would provide strong evidence of a direct and specific interaction between (2-Bromopyridin-4-yl)methanesulfonamide and Kinase X.

2.2.2 Functional Assays

If the target is an enzyme, a functional assay is essential to determine if the compound modulates its activity.

Experimental Protocol: In Vitro Kinase Assay

  • Assay Setup: In a multi-well plate, combine recombinant purified Kinase X, its specific substrate, and ATP.

  • Compound Addition: Add varying concentrations of (2-Bromopyridin-4-yl)methanesulfonamide.

  • Reaction and Detection: Allow the kinase reaction to proceed for a set time, then stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., an antibody-based assay like ELISA or a luminescence-based assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

If (2-Bromopyridin-4-yl)methanesulfonamide inhibits Kinase X with an IC50 value that is consistent with its cellular potency, this provides strong evidence that Kinase X is a biologically relevant target.

Part 3: Pathway Analysis and Elucidation of Downstream Effects

Identifying the direct target is only part of the MoA. It is equally important to understand the downstream consequences of modulating that target within the cell.

Cellular Target Engagement and Pathway Modulation

To confirm that (2-Bromopyridin-4-yl)methanesulfonamide engages Kinase X in cells and modulates its downstream signaling pathway, Western blotting is a key technique.

Experimental Protocol: Western Blotting for Pathway Analysis

  • Cell Treatment and Lysis: Treat cells with (2-Bromopyridin-4-yl)methanesulfonamide at various concentrations and time points. Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) form of a known substrate of Kinase X (p-Substrate Y). Also, probe for total Substrate Y and a loading control (e.g., GAPDH).

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection. Quantify the band intensities to determine the effect of the compound on the phosphorylation of Substrate Y.

A dose-dependent decrease in the phosphorylation of Substrate Y upon treatment with (2-Bromopyridin-4-yl)methanesulfonamide would confirm that the compound inhibits the Kinase X pathway in cells.

The following diagram illustrates the hypothetical signaling pathway.

G Compound (2-Bromopyridin-4-yl) methanesulfonamide KinaseX Kinase X Compound->KinaseX Inhibits pSubstrateY p-Substrate Y KinaseX->pSubstrateY Phosphorylates SubstrateY Substrate Y SubstrateY->pSubstrateY CellularEffect Anti-proliferative Effect pSubstrateY->CellularEffect Leads to

Caption: Hypothetical signaling pathway of the lead compound.

Genetic Approaches for Target Validation

To further solidify the link between the target and the observed phenotype, genetic techniques such as RNA interference (RNAi) or CRISPR-Cas9 can be used to specifically deplete Kinase X from the cells. If the depletion of Kinase X phenocopies the effects of treatment with (2-Bromopyridin-4-yl)methanesulfonamide (e.g., causes the same anti-proliferative effect), it provides very strong evidence that Kinase X is the relevant target.

Part 4: Data Synthesis and MoA Model Formulation

The final step in elucidating the MoA is to synthesize all the data from the various experiments into a cohesive model. This model should describe the chain of events from the initial binding of (2-Bromopyridin-4-yl)methanesulfonamide to its target, through the modulation of the downstream signaling pathway, to the ultimate cellular phenotype.

Summary of Key Data for MoA Model

Experiment Type Parameter Hypothetical Result for (2-Bromopyridin-4-yl)methanesulfonamide
Cellular Assay Anti-proliferative IC50500 nM
Direct Binding (SPR) KD for Kinase X200 nM
Enzymatic Assay IC50 for Kinase X350 nM
Western Blot IC50 for p-Substrate Y inhibition600 nM

The consistency of the potency values across biochemical, cellular, and pathway modulation assays, as shown in the table above, is a hallmark of a well-validated MoA.

Conclusion and Future Directions

This guide has outlined a systematic and rigorous approach to elucidating the mechanism of action of a novel small molecule, using (2-Bromopyridin-4-yl)methanesulfonamide as a hypothetical example. By combining cellular, computational, biochemical, and genetic techniques, researchers can build a comprehensive and well-supported model of a compound's MoA. This knowledge is indispensable for the continued development of the compound as a potential therapeutic agent, enabling rational optimization, the development of pharmacodynamic biomarkers, and a deeper understanding of its potential clinical utility. The methodologies described herein represent a robust framework for navigating the complexities of MoA studies in modern drug discovery.

References

  • PubMed. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies.[Link]

  • PubMed. Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents against P-Glycoprotein-Mediated Multidrug Resistance.[Link]

  • PubMed. Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors.[Link]

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  • ResearchGate. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part B: Two-Component Sulfonamide Hybrids | Request PDF.[Link]

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Foundational

A Technical Guide to (2-Bromopyridin-4-yl)methanesulfonamide: A Multifunctional Sulfonamide Bioisostere for Modern Drug Discovery

Abstract In the landscape of contemporary drug design, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of successful optimization campaigns. Sulfonamides, long-established p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of contemporary drug design, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of successful optimization campaigns. Sulfonamides, long-established pharmacophores, have re-emerged as highly versatile bioisosteres for a range of functional groups, most notably carboxylic acids, offering significant modulation of physicochemical and pharmacokinetic properties. This technical guide introduces (2-Bromopyridin-4-yl)methanesulfonamide, a novel, unexplored structural motif, as a next-generation sulfonamide bioisostere. We deconstruct its constituent parts—the primary methanesulfonamide, the privileged pyridine scaffold, and the strategically placed bromo-substituent—to build a compelling case for its utility. This guide provides a theoretical framework for its application, proposed synthetic routes, a predictive analysis of its properties, and a hypothetical case study to illustrate its potential in overcoming common drug development challenges such as poor solubility, metabolic instability, and the need for late-stage diversification.

Part 1: The Sulfonamide in Medicinal Chemistry: From Foundation to Innovation

The Enduring Legacy of the Sulfonamide Pharmacophore

The sulfonamide functional group (-SO₂NHR) is one of the most impactful pharmacophores in the history of medicinal chemistry. Since the discovery of prontosil and its active metabolite sulfanilamide, sulfonamides have formed the basis of a vast array of therapeutic agents, including antibacterial, anti-inflammatory, anticancer, and diuretic drugs.[1][2][3] Their continued prevalence is a testament to their unique electronic and structural properties, which allow them to act as effective mimics of other functional groups while imparting distinct physicochemical characteristics.[4]

The Principle of Bioisosterism: A Rational Approach to Drug Design

Bioisosterism is the strategic replacement of a functional group within a biologically active molecule with another group that retains similar biological activity.[5][6] This strategy is employed not merely to replicate function but to enhance it by improving a compound's pharmacological, pharmacokinetic, or physicochemical profile.[7] Bioisosteres can be classified as classical (similar size and electronics) or non-classical (functionally similar but structurally distinct). The goal is to fine-tune properties like potency, selectivity, metabolic stability, and solubility to transform a lead compound into a viable drug candidate.[8][9]

Sulfonamides as Versatile Bioisosteres

Sulfonamides are renowned non-classical bioisosteres of carboxylic acids.[8][10] This replacement can be highly advantageous; while the sulfonamide can replicate the crucial hydrogen-bonding interactions of a carboxylic acid, it offers a different acidity profile (pKa ~9–10 vs. 4–5 for carboxylic acids), which can profoundly impact absorption and distribution.[8] Furthermore, this substitution often leads to increased lipophilicity, improved membrane permeability, and enhanced metabolic stability, particularly resistance to glucuronidation.[8] Beyond carboxylic acids, sulfonamides and related motifs like sulfonimidamides are gaining traction as bioisosteres for amides and sulfones, showcasing their broad utility in drug design.[11][12]

Part 2: Deconstructing (2-Bromopyridin-4-yl)methanesulfonamide: A Proposed Multifunctional Bioisostere

The proposed (2-Bromopyridin-4-yl)methanesulfonamide moiety is not a simple bioisostere but a multifunctional chemical tool. Its design is a deliberate convergence of three key structural features, each contributing a distinct advantage to a potential drug candidate.

cluster_0 (2-Bromopyridin-4-yl)methanesulfonamide main_mol node_sulfonamide Primary Methanesulfonamide • H-bond donor/acceptor • Modulates pKa & solubility • Metabolic stability main_mol->node_sulfonamide node_pyridine Pyridine Scaffold • 'Privileged' structure • Improves aqueous solubility • H-bond acceptor (N atom) • π-stacking interactions main_mol->node_pyridine node_bromo 2-Bromo Substituent • Synthetic handle for diversification • Enables cross-coupling (Suzuki, etc.) • Modulates electronics main_mol->node_bromo G start 2-Bromo-4-methylpyridine step1 Radical Bromination (NBS, AIBN) start->step1 intermediate1 2-Bromo-4-(bromomethyl)pyridine step1->intermediate1 step2 Sulfonamide Formation 1. Na₂SO₃ 2. SOCl₂ 3. NH₄OH intermediate1->step2 end (2-Bromopyridin-4-yl)methanesulfonamide step2->end

Caption: Proposed workflow for the synthesis of the target bioisostere.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Bromo-4-(bromomethyl)pyridine

  • To a solution of 2-bromo-4-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq).

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure. The resulting crude 2-bromo-4-(bromomethyl)pyridine can be purified by column chromatography or used directly in the next step.

    • Causality: This is a standard Wohl-Ziegler reaction for the benzylic bromination of the methyl group. The use of a radical initiator is crucial for the reaction to proceed efficiently.

Step 2: Synthesis of (2-Bromopyridin-4-yl)methanesulfonyl chloride

  • Prepare a solution of sodium sulfite (Na₂SO₃, 1.2 eq) in water.

  • Add the crude 2-bromo-4-(bromomethyl)pyridine (1.0 eq) to the aqueous solution and heat the mixture to reflux to form the corresponding sodium sulfonate salt.

  • After cooling, remove the water under reduced pressure.

  • To the dried sodium sulfonate salt, add thionyl chloride (SOCl₂, excess) and a catalytic amount of DMF.

  • Heat the mixture carefully to reflux to convert the sulfonate salt into the sulfonyl chloride.

  • Remove excess thionyl chloride by distillation under reduced pressure. The crude sulfonyl chloride is used immediately.

    • Causality: This two-step sequence is a common method for converting alkyl halides to sulfonyl chlorides. The intermediate sulfonate salt is more stable and easier to handle than the corresponding sulfonic acid.

Step 3: Synthesis of (2-Bromopyridin-4-yl)methanesulfonamide

  • Dissolve the crude (2-Bromopyridin-4-yl)methanesulfonyl chloride in an inert solvent like dichloromethane or THF and cool to 0 °C in an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide (NH₄OH) solution.

  • Allow the reaction to warm to room temperature and stir until the sulfonyl chloride is fully consumed (monitor by TLC).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the resulting solid by recrystallization or column chromatography to yield the final product, (2-Bromopyridin-4-yl)methanesulfonamide.

    • Causality: This is a standard amination of a sulfonyl chloride. Performing the reaction at low temperature helps to control the exotherm and minimize side reactions. An excess of ammonia is used to drive the reaction to completion and neutralize the HCl byproduct. [1]

Part 4: Predictive Physicochemical Profile and Advantages

To appreciate the potential impact of this bioisostere, we can compare its predicted properties against a standard carboxylic acid and a simple arylsulfonamide.

PropertyCarboxylic Acid (p-toluic acid)Arylsulfonamide (p-toluenesulfonamide)(2-Bromopyridin-4-yl)methanesulfonamide (Predicted)Rationale for Advantage
cLogP 1.951.35~1.5 - 2.0Balanced lipophilicity suitable for cell permeability.
pKa ~4.4~10.2~9.0 - 10.0Less acidic than a carboxylic acid, potentially reducing clearance via anionic transporters and improving oral absorption. [8]
TPSA (Ų) 37.368.5~75 - 80Increased polar surface area from both sulfonamide and pyridine N can improve solubility.
H-Bond Donors 111Retains key hydrogen bond donor capability.
H-Bond Acceptors 223Gains an additional H-bond acceptor (pyridine N), creating new opportunities for target engagement. [1]
Metabolic Stability Prone to glucuronidationGenerally stableExpected to be highly stable, avoiding common metabolic pathways. [8]
Synthetic Handle NoNoYes (Bromo group)Allows for late-stage functionalization, accelerating SAR exploration. [13]

Part 5: Hypothetical Application Case Study: Kinase Inhibitor Design

Let's consider a hypothetical kinase inhibitor where a carboxylic acid group is essential for binding to a key lysine residue in the hinge region but suffers from poor cell permeability and rapid metabolic clearance.

G Hypothetical Bioisosteric Replacement in a Kinase Inhibitor cluster_original Original Inhibitor cluster_binding_orig Binding Site Interaction cluster_modified Modified Inhibitor cluster_binding_mod Enhanced Binding & Properties original_scaffold Kinase Scaffold cooh Carboxylic Acid (p-position) original_scaffold->cooh linker modified_scaffold Kinase Scaffold hbond_orig Ionic/H-Bond cooh->hbond_orig prop_orig Properties: - High Potency - Poor Permeability - Rapid Clearance cooh->prop_orig lysine Lysine (Hinge) hbond_orig->lysine bioisostere (2-Bromopyridin-4-yl)methanesulfonamide modified_scaffold->bioisostere linker hbond_mod H-Bond bioisostere->hbond_mod SO₂NH₂ hbond_pyridine H-Bond bioisostere->hbond_pyridine Pyridine N prop_mod Predicted Properties: - Retained/Improved Potency - Enhanced Permeability - Improved Metabolic Stability - Vector for SAR (Br) bioisostere->prop_mod lysine_mod Lysine (Hinge) hbond_mod->lysine_mod water Water Molecule hbond_pyridine->water

Caption: Bioisosteric replacement strategy for a hypothetical kinase inhibitor.

By replacing the carboxylic acid with the (2-Bromopyridin-4-yl)methanesulfonamide moiety:

  • Binding is Retained: The sulfonamide group can still form a critical hydrogen bond with the lysine residue.

  • New Interactions are Gained: The pyridine nitrogen can form a new hydrogen bond, potentially with a structural water molecule or another residue, increasing binding affinity and selectivity.

  • Pharmacokinetics are Improved: The removal of the highly acidic carboxylic acid is predicted to improve cell permeability and reduce anionic clearance mechanisms, leading to better oral bioavailability and a longer half-life.

  • SAR is Enabled: The bromo-substituent provides a direct route to explore the "solvent-exposed" region of the binding pocket by coupling various fragments, allowing for rapid optimization of potency and selectivity.

Conclusion

While the sulfonamide group is a well-established tool in the medicinal chemist's arsenal, innovation arises from the intelligent combination of functional motifs. The (2-Bromopyridin-4-yl)methanesulfonamide moiety is presented here as a highly promising, multifunctional bioisostere that offers a compelling solution to several common drug design challenges. It simultaneously addresses physicochemical properties, provides new target interaction opportunities, and serves as a versatile platform for subsequent analogue synthesis. Researchers and drug development professionals are encouraged to consider this novel building block in their optimization campaigns to accelerate the discovery of next-generation therapeutics.

References

  • Conversion of Carboxylic Acids to Sulfonamide Bioisosteres via Energy Transfer Photocatalysis. Organic Letters - ACS Publications. [Link]

  • Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. [Link]

  • Sulfilimines: An Underexplored Bioisostere for Drug Design?. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Practical Fragments. [Link]

  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. PMC. [Link]

  • Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors. ResearchGate. [Link]

  • Sulfonimidamides as bioisosteres in peptide-based drug discovery. Chemspace. [Link]

  • Bioisosteric replacement of some common fragments. Chemspace. [Link]

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. [Link]

  • The Power of Pyrimidine Sulfonamides in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI. [Link]

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  • Facile one-pot synthesis of aromatic and heteroaromatic sulfonamides. PubMed. [Link]

  • Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. PubMed. [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. The Royal Society of Chemistry. [Link]

  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega - ACS Publications. [Link]

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  • Isosteres and bioisosteres. University of Arizona. [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [Link]

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  • Sulfonimidamides in Medicinal and Agricultural Chemistry. PubMed. [Link]

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  • The effects of bioisostere substitution on the antimicrobial and physicochemical properties of supramolecular self-associating amphiphiles. RSC Publishing. [Link]

  • Sulphonamides Medicinal Chemistry (Part 1): Chemistry, SAR, Mechanism of action of Sulfonamide. YouTube. [Link]

  • Preparation of 2-bromopyridine. PrepChem.com. [Link]

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  • Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. PubMed. [Link]

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Exploratory

In-Depth Technical Guide to the Pharmacokinetic Profiling of (2-Bromopyridin-4-yl)methanesulfonamide Derivatives

Introduction In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone, present in a significant number of FDA-approved drugs.[1][2][3][4] Its utility lies in its ability to enhance metabolic stab...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone, present in a significant number of FDA-approved drugs.[1][2][3][4] Its utility lies in its ability to enhance metabolic stability, permeability, potency, and binding of drug candidates.[1][2] The incorporation of a sulfonamide group further imparts valuable physicochemical and biological properties. When these structural motifs are combined with a bromine substituent, as in (2-Bromopyridin-4-yl)methanesulfonamide derivatives, a unique chemical space is created, offering the potential for novel therapeutic agents. The bromine atom, through its electronic and steric effects, can significantly influence a molecule's pharmacokinetic profile.[5][6][7][8]

This guide provides a comprehensive, in-depth technical overview of the essential pharmacokinetic (PK) profiling of (2-Bromopyridin-4-yl)methanesulfonamide derivatives. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental choice. Our focus is on building a robust understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this chemical class, which is critical for advancing a compound from a promising hit to a viable clinical candidate.[9][10][11]

The Strategic Importance of Early ADME Profiling

Late-stage clinical failures are a major challenge in drug development, often due to suboptimal pharmacokinetic properties. Early and comprehensive in vitro and in vivo ADME studies are therefore indispensable for identifying and mitigating potential liabilities.[9][10][11][12] This proactive approach allows for the iterative optimization of lead compounds, ultimately increasing the probability of clinical success.[13]

The following sections will detail the key experimental workflows and the scientific reasoning behind them, providing a self-validating system for the pharmacokinetic characterization of (2-Bromopyridin-4-yl)methanesulfonamide derivatives.

Part 1: In Vitro ADME Profiling - The Foundation of Pharmacokinetic Understanding

In vitro ADME assays are the first step in characterizing the pharmacokinetic properties of a new chemical entity.[10][12][14] They provide crucial data on a compound's intrinsic properties, which can then be used to predict its in vivo behavior.[9][11]

Physicochemical Properties: The Building Blocks of Bioavailability

A drug's fundamental physicochemical characteristics are strong determinants of its pharmacokinetic profile.

1.1.1 Aqueous Solubility

Causality: For a drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract. Poor solubility is a common reason for low oral bioavailability.[15]

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

  • Kinetic Solubility: A stock solution of the test compound in DMSO is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). After a short incubation period, any precipitate is removed by filtration or centrifugation, and the concentration of the compound in the supernatant is determined by LC-MS/MS. This provides a measure of how quickly the compound dissolves.

  • Thermodynamic Solubility: An excess of the solid compound is equilibrated with the aqueous buffer over an extended period (e.g., 24-48 hours) to reach a true equilibrium. The concentration of the dissolved compound is then measured. This represents the maximum concentration of the drug that can be achieved in solution.

1.1.2 Lipophilicity (LogD)

Causality: The lipophilicity of a compound, often expressed as the distribution coefficient (LogD) at a specific pH, influences its ability to cross biological membranes.[15] An optimal LogD is required for a balance between membrane permeability and aqueous solubility.

Experimental Protocol: Shake-Flask or Potentiometric LogD Measurement

  • Shake-Flask Method: The compound is partitioned between an aqueous buffer (e.g., PBS, pH 7.4) and an immiscible organic solvent (e.g., n-octanol). After vigorous mixing and separation of the phases, the concentration of the compound in each phase is determined. The LogD is the logarithm of the ratio of the concentration in the organic phase to that in the aqueous phase.

  • Potentiometric Titration: This method is suitable for ionizable compounds and determines the pKa, from which the LogD can be calculated.

Absorption: The Gateway to Systemic Circulation

Predicting a drug's ability to be absorbed from the site of administration is a critical early step.

1.2.1 Cell-Based Permeability Assays

Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that mimics the intestinal epithelium.[10][11][12] This assay is the gold standard for predicting intestinal permeability and identifying compounds that are substrates for efflux transporters like P-glycoprotein (P-gp).[10]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and the formation of a tight monolayer.

  • Assay: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite chamber at various time points.

  • Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A). An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests that the compound is a substrate for an efflux transporter.

ParameterDescriptionTypical Interpretation
Papp (A-to-B) Apparent permeability from the apical to the basolateral side.High (>10 x 10⁻⁶ cm/s): Good permeability. Low (<2 x 10⁻⁶ cm/s): Poor permeability.
Efflux Ratio Ratio of basolateral-to-apical permeability to apical-to-basolateral permeability.>2: Indicates active efflux.
Metabolism: The Body's Chemical Processing Plant

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability.[13]

1.3.1 Metabolic Stability in Liver Microsomes

Causality: The liver is the primary site of drug metabolism, and liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions.[16]

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation: The test compound is incubated with liver microsomes (from human, rat, or other species) and NADPH (a necessary cofactor for CYP enzymes) at 37°C.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Quantification: The remaining concentration of the parent compound is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

1.3.2 CYP450 Inhibition

Causality: Inhibition of CYP enzymes can lead to drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism of another.[14] It is essential to assess the potential of a new drug candidate to inhibit major CYP isoforms.

Experimental Protocol: CYP450 Inhibition Assay

  • This assay typically uses fluorescent probe substrates that are specific for individual CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • The test compound is co-incubated with human liver microsomes, the probe substrate, and NADPH.

  • The inhibition of the metabolism of the probe substrate is measured by a decrease in the fluorescent signal.

  • The IC50 value (the concentration of the test compound that causes 50% inhibition) is determined.

Distribution: Where Does the Drug Go?

Understanding how a drug distributes throughout the body is crucial for predicting its efficacy and potential for off-target toxicity.

1.4.1 Plasma Protein Binding

Causality: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[13] High plasma protein binding can limit the free drug concentration at the target site.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Apparatus: The RED device consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

  • Procedure: Plasma containing the test compound is added to one chamber, and buffer is added to the other.

  • Equilibration: The device is incubated until equilibrium is reached.

  • Quantification: The concentration of the compound in both chambers is measured by LC-MS/MS.

  • Data Analysis: The percentage of the unbound drug is calculated.

ParameterDescriptionTypical Interpretation
Fraction Unbound (fu) The percentage of the drug that is not bound to plasma proteins.High (>20%): More free drug available. Low (<1%): Less free drug available.

Part 2: In Vivo Pharmacokinetic Studies - The Whole-Body Perspective

In vivo studies are essential to understand how a drug behaves in a living organism, integrating the complex interplay of ADME processes.[17][18]

Study Design and Execution

Causality: The choice of animal model, route of administration, and sampling schedule are critical for obtaining meaningful pharmacokinetic data. Rodent models (mice or rats) are commonly used in early-stage discovery.[18]

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley or Wistar rats are typically used.[19]

  • Dose Formulation: The (2-Bromopyridin-4-yl)methanesulfonamide derivative is formulated in a suitable vehicle for intravenous (IV) and oral (PO) administration.

  • Administration: One group of animals receives the drug via IV bolus (e.g., into the tail vein), and another group receives it via oral gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a cannulated vessel or via sparse sampling.[20]

  • Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.

Bioanalysis: Quantifying the Drug in Biological Matrices

Causality: Accurate and precise quantification of the drug and its potential metabolites in plasma is fundamental to calculating pharmacokinetic parameters.[21][22]

Experimental Protocol: LC-MS/MS Bioanalytical Method

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.

  • Chromatographic Separation: The extracted samples are injected onto a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system to separate the analyte from other components.[21][23]

  • Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) is used for sensitive and selective detection of the analyte.[24] Multiple reaction monitoring (MRM) is a common mode of operation for quantitative bioanalysis.[24]

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.[21][22]

Pharmacokinetic Data Analysis

Causality: Pharmacokinetic parameters describe the time course of a drug's concentration in the body and are essential for understanding its disposition.[25][26]

Non-Compartmental Analysis (NCA): This is a direct method for calculating key PK parameters from the plasma concentration-time data.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Relates to efficacy and potential for acute toxicity.
Tmax Time to reach Cmax.Indicates the rate of absorption.
AUC Area under the plasma concentration-time curve.Represents the total systemic exposure to the drug.
CL Clearance.The volume of plasma cleared of the drug per unit of time.
Vd Volume of distribution.The apparent volume into which the drug distributes in the body.
Half-life.The time required for the plasma concentration to decrease by half.
F% Bioavailability.The fraction of the orally administered dose that reaches systemic circulation.

Pharmacokinetic Modeling: Compartmental models (e.g., one- or two-compartment models) can be used to describe the drug's distribution and elimination processes in more detail.[25][27] Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro data and physiological parameters to predict human pharmacokinetics.[9][18]

Part 3: Data Integration and Interpretation - Building a Holistic Profile

The true power of pharmacokinetic profiling lies in the integration of data from all studies to build a comprehensive understanding of the (2-Bromopyridin-4-yl)methanesulfonamide derivative's behavior.

Structure-Activity and Structure-Property Relationships

By comparing the pharmacokinetic profiles of a series of (2-Bromopyridin-4-yl)methanesulfonamide analogues, it is possible to establish structure-activity relationships (SAR) and structure-property relationships (SPR). This knowledge is invaluable for guiding the design of new compounds with improved ADME properties. For instance, modifications to the pyridine ring or the sulfonamide group can be made to modulate metabolic stability or permeability.[1][13]

In Vitro-In Vivo Correlation (IVIVC)

A key goal of early ADME profiling is to establish a correlation between in vitro data and in vivo outcomes. For example, in vitro metabolic clearance can be used to predict in vivo hepatic clearance. A good IVIVC provides confidence in the use of in vitro assays for lead optimization.[10]

Visualizing the Workflow

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_pre Pre-Study cluster_inlife In-Life Phase cluster_post Post-Study cluster_output Output DoseFormulation Dose Formulation (IV & PO) Dosing_IV IV Dosing DoseFormulation->Dosing_IV Dosing_PO PO Dosing DoseFormulation->Dosing_PO AnimalAcclimation Animal Acclimation AnimalAcclimation->Dosing_IV AnimalAcclimation->Dosing_PO BloodSampling Blood Sampling (Serial Time Points) Dosing_IV->BloodSampling Dosing_PO->BloodSampling PlasmaProcessing Plasma Processing BloodSampling->PlasmaProcessing Bioanalysis LC-MS/MS Bioanalysis PlasmaProcessing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA) Bioanalysis->PK_Analysis PK_Parameters PK Parameters (Cmax, Tmax, AUC, etc.) PK_Analysis->PK_Parameters

Caption: Workflow of a typical in vivo pharmacokinetic study.

Logical Relationship of Key ADME Parameters

G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Solubility Solubility Bioavailability Bioavailability Solubility->Bioavailability Permeability Permeability Permeability->Bioavailability PlasmaProteinBinding Plasma Protein Binding Vd Volume of Distribution (Vd) PlasmaProteinBinding->Vd Excretion Excretion Vd->Excretion MetabolicStability Metabolic Stability CL Clearance (CL) MetabolicStability->CL MetabolicStability->Bioavailability CL->Excretion Bioavailability->PlasmaProteinBinding

Caption: Interplay of key ADME parameters influencing drug disposition.

Conclusion

The pharmacokinetic profiling of (2-Bromopyridin-4-yl)methanesulfonamide derivatives is a multifaceted but essential endeavor in the journey of drug discovery and development. By systematically evaluating the ADME properties of these compounds through a combination of robust in vitro and in vivo methodologies, researchers can make informed decisions, optimize lead candidates, and ultimately increase the likelihood of bringing a safe and effective new medicine to patients. This guide has provided a framework for this critical process, emphasizing the scientific rationale behind each step to empower researchers in their pursuit of novel therapeutics.

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Nuvisan. (n.d.). Optimise ADME properties: In vitro DMPK solutions for drug discovery. Retrieved from [Link]

  • Jarvis, L. M. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 6(10), 1075–1080. [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • Kumar, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(11), 2139-2161. [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • Madu, A. N., & Driffield, M. (2004). Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection. Talanta, 64(1), 87–100. [Link]

  • ResearchGate. (n.d.). Prediction of ADME properties for sulfonamide compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Shows ADME properties of sulfonamide drugs. Retrieved from [Link]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • Singh, R., et al. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 27(15), 4933. [Link]

  • IntechOpen. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • PatSnap. (2025). What models are used in in vivo pharmacokinetics studies?. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. Retrieved from [Link]

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  • PubMed. (2013). Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. Retrieved from [Link]

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Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of (2-Bromopyridin-4-yl)methanesulfonamide at Room Temperature

Executive Summary (2-Bromopyridin-4-yl)methanesulfonamide is a bifunctional small molecule characterized by an electron-deficient 2-bromopyridine ring and a highly polar methanesulfonamide moiety. In drug discovery and c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Bromopyridin-4-yl)methanesulfonamide is a bifunctional small molecule characterized by an electron-deficient 2-bromopyridine ring and a highly polar methanesulfonamide moiety. In drug discovery and chemical synthesis, understanding the thermodynamic stability of such intermediates at room temperature (25°C) is critical for formulation, long-term storage, and late-stage functionalization. While generally stable under standard ambient conditions, the molecule possesses latent thermodynamic vulnerabilities driven by solvent-specific interactions and localized electron withdrawal.

This whitepaper provides an in-depth analysis of the thermodynamic landscape of (2-Bromopyridin-4-yl)methanesulfonamide, detailing its structural causality, environmental sensitivities, and the self-validating analytical methodologies required to profile its stability.

Molecular Architecture and Baseline Thermodynamics

The thermodynamic stability of (2-Bromopyridin-4-yl)methanesulfonamide is dictated by the interplay between its two primary substructures:

The 2-Bromopyridine Core

The pyridine nitrogen exerts a strong inductive and resonance electron-withdrawing effect, significantly depleting electron density at the C2 and C4 positions. The presence of the bromine atom at the C2 position creates a highly polarized C-Br bond. While kinetically stable at room temperature in the solid state, the thermodynamic barrier to C-Br bond scission is lower than that of standard bromobenzenes. Surface-level interactions (e.g., with trace transition metals) can catalyze the cleavage of this bond even at low temperatures, generating highly reactive 2-pyridyl radical or cation intermediates[1].

The Methanesulfonamide Group

Sulfonamides are thermodynamically robust functional groups. The resonance stabilization between the nitrogen lone pair and the highly oxidized sulfur center provides significant kinetic inertness to hydrolysis at room temperature. Studies on the thermal stability of sulfonamides demonstrate that they exhibit strong enthalpy-entropy compensation, making them highly resistant to degradation even under elevated thermal stress (e.g., pasteurization conditions up to 140°C). Furthermore, the sulfonamide group frequently drives the spontaneous, entropy-favored formation of co-crystals, which can further lower the free energy of the solid state, enhancing overall shelf-life.

Thermodynamic Degradation Pathways & Environmental Sensitivities

Despite its baseline stability, (2-Bromopyridin-4-yl)methanesulfonamide is susceptible to specific thermodynamic degradation pathways when exposed to incompatible microenvironments.

Solvent-Mediated Exothermic Instability

The most critical vulnerability of 2-bromopyridine derivatives lies in their interaction with nucleophilic or oxidizing solvents. For instance, in dimethyl sulfoxide (DMSO), 2-bromopyridines can form reactive solvent adducts. Accelerating rate calorimetry (ARC) has demonstrated that 2-bromopyridine mixtures in DMSO exhibit significant exothermic decomposition with an onset temperature as low as 115.5°C, releasing toxic gases such as hydrogen bromide and nitrogen oxides[2].

While this onset is above room temperature, the thermodynamic implication is profound: DMSO lowers the activation energy for decomposition. Prolonged storage of (2-Bromopyridin-4-yl)methanesulfonamide in DMSO at room temperature can lead to slow, cumulative degradation, whereas storage in non-nucleophilic solvents like N,N-dimethylformamide (DMF) remains thermodynamically stable[2].

pH-Dependent Protonation and Binding Thermodynamics

The sulfonamide nitrogen is weakly acidic, and its protonation state heavily influences the molecule's thermodynamic stability and solubility. The intrinsic thermodynamics of sulfonamide interactions reveal that deprotonation is linked to substantial enthalpic shifts (-40 to -50 kJ/mol)[3]. At room temperature, extreme alkaline conditions can overcome the kinetic barrier, driving irreversible hydrolysis into methanesulfonic acid and 2-bromo-pyridin-4-amine.

G A (2-Bromopyridin-4-yl) methanesulfonamide B C-Br Bond Cleavage (Trace Metals/Photolytic) A->B Cu/hv C Sulfonamide Hydrolysis (Extreme pH) A->C H2O / OH- D Solvent Adduct Formation (e.g., DMSO) A->D Nucleophilic Solvent E 2-Pyridyl Intermediates B->E F Sulfonic Acid + Amine C->F G Exothermic Decomposition (Lowered Activation Energy) D->G

Figure 1: Primary thermodynamic degradation pathways of (2-Bromopyridin-4-yl)methanesulfonamide.

Quantitative Data Summaries

To facilitate formulation and storage decisions, the thermodynamic and compatibility parameters are summarized below.

Table 1: Thermodynamic Parameters of Sub-structural Components at 25°C

ComponentParameterValueCausality / Implication
2-Bromopyridine Core ΔH_decomposition (in DMSO)-13.5 kJ/molExothermic risk due to solvent-adduct formation; avoid long-term DMSO stock solutions[2].
Methanesulfonamide Activation Energy (Ea)> 100 kJ/molHigh kinetic stability at neutral pH; resistant to thermal degradation.
Sulfonamide Binding ΔH_protonation~ -40 to -50 kJ/molProtonation state dictates solubility and interaction thermodynamics[3].

Table 2: Room Temperature (25°C) Solvent Compatibility Matrix

SolventStability ProfileMechanistic Rationale
Water (pH 7) Highly StableHigh activation energy for sulfonamide hydrolysis; low solubility limits reactivity.
DMF StableNon-nucleophilic environment; no exothermic adduct formation observed up to 400°C[2].
DMSO MetastableForms reactive intermediates; significantly lowers the onset temperature of decomposition[2].

Experimental Protocols: Self-Validating Stability Profiling

To accurately quantify the thermodynamic stability of (2-Bromopyridin-4-yl)methanesulfonamide at room temperature, researchers must employ methods capable of detecting micro-degradation events. The following self-validating protocol utilizes Isothermal Microcalorimetry (IMC) coupled with LC-MS/MS.

Rationale and Causality

Standard HPLC-UV often fails to detect degradation at room temperature within a standard 30-day window because the reaction kinetics are too slow. Isothermal Microcalorimetry (IMC) measures heat flow in the microwatt (µW) range. Any degradation reaction (e.g., C-Br hydrolysis or solvent adduct formation) involves bond breaking/making, which releases or absorbs heat. By measuring this heat flow at exactly 25°C, we can thermodynamically prove stability without relying on accelerated high-temperature stress tests that might trigger unnatural degradation pathways.

Step-by-Step Methodology

Step 1: Matrix Preparation and System Suitability

  • Synthesize or procure an isotopically labeled internal standard (e.g., ^13C/^15N-(2-Bromopyridin-4-yl)methanesulfonamide). Causality: The internal standard self-validates the LC-MS/MS extraction recovery and corrects for matrix-induced ion suppression.

  • Prepare 10 mM stock solutions of the analyte in three distinct matrices: HPLC-grade Water, anhydrous DMF, and anhydrous DMSO.

Step 2: Isothermal Microcalorimetry (IMC) Setup

  • Load 3 mL of each stock solution into separate sterile glass ampoules. Seal hermetically under a nitrogen atmosphere to prevent oxidative artifacts.

  • Insert ampoules into a multi-channel Isothermal Microcalorimeter pre-equilibrated to exactly 25.000°C.

  • Monitor the heat flow rate (dq/dt) continuously for 7 days. A baseline heat flow of < 0.5 µW/g indicates absolute thermodynamic stability. An exothermic drift indicates slow degradation.

Step 3: Accelerated Solvent Stress Test (Orthogonal Validation)

  • Subject parallel aliquots of the stock solutions to mild stress (40°C / 75% RH) for 14 days.

  • Quench the reactions by diluting 1:100 in cold Acetonitrile/Water (50:50) containing 100 ng/mL of the internal standard.

Step 4: LC-MS/MS Quantification

  • Inject 2 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Monitor the Multiple Reaction Monitoring (MRM) transitions for the parent mass (m/z ~251 -> specific fragments) to quantify the exact percentage of intact API remaining.

Workflow Step1 Sample Prep (Standard Solutions) Step2 Isothermal Microcalorimetry (25°C) Step1->Step2 Step3 Accelerated Degradation (Stress) Step1->Step3 Step5 Thermodynamic Parameter Extraction Step2->Step5 Step4 LC-MS/MS Quantification Step3->Step4 Step4->Step5

Figure 2: Self-validating experimental workflow combining IMC and LC-MS/MS for stability profiling.

Conclusion

(2-Bromopyridin-4-yl)methanesulfonamide is a highly useful building block that maintains excellent thermodynamic stability at room temperature under neutral, non-nucleophilic conditions. Its methanesulfonamide moiety provides robust kinetic stability against thermal degradation, while its 2-bromopyridine core introduces a specific vulnerability to nucleophilic solvents like DMSO. By leveraging self-validating analytical techniques such as Isothermal Microcalorimetry and LC-MS/MS, researchers can accurately map its degradation kinetics, ensuring the integrity of the compound throughout the drug development lifecycle.

References

  • Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate Source: Organic Process Research & Development, ACS Publications URL:[Link]

  • Adsorption and Reactions of 3-Bromopyridine and 2-Bromopyridine on Cu(100) and O/Cu(100) Source: The Journal of Physical Chemistry C, ACS Publications URL:[Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection Source: ResearchGate URL:[Link]

  • Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II Source: Taylor & Francis URL:[Link]

Sources

Protocols & Analytical Methods

Method

How to incorporate (2-Bromopyridin-4-yl)methanesulfonamide into kinase inhibitor design

This technical guide provides a comprehensive framework for incorporating (2-Bromopyridin-4-yl)methanesulfonamide into the rational design of small-molecule kinase inhibitors. Moving beyond basic synthetic procedures, th...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for incorporating (2-Bromopyridin-4-yl)methanesulfonamide into the rational design of small-molecule kinase inhibitors. Moving beyond basic synthetic procedures, this document explores the structural biology, ADME (Absorption, Distribution, Metabolism, and Excretion) optimization, and self-validating experimental workflows required to successfully deploy this bifunctional synthon in drug discovery.

Structural and Mechanistic Rationale

The design of highly selective, orally bioavailable kinase inhibitors is frequently hindered by off-target toxicity and poor metabolic stability. (2-Bromopyridin-4-yl)methanesulfonamide serves as a highly programmable building block that addresses these challenges through three distinct structural vectors:

  • The Pyridine Ring (Hinge Binder): The nitrogen atom of the pyridine ring acts as a classical hydrogen bond acceptor. It anchors the molecule to the ATP-binding pocket by interacting with the backbone amide (e.g., Met or Cys) of the kinase hinge region[1].

  • The C4-Methanesulfonamide (Solvent Channel & ADME Optimizer): Extending into the solvent-exposed region or the ribose pocket, the methanesulfonamide group serves a dual purpose. First, it forms a hydrogen bond network with the highly conserved Asp-Phe-Gly (DFG) motif or adjacent catalytic residues, which can stabilize specific kinase conformations (such as the DFG-in active state seen in c-Met inhibitors like MK-8033[2]). Second, replacing highly lipophilic moieties with a methanesulfonamide is a proven strategy to drastically reduce time-dependent inhibition (TDI) and induction of CYP3A4, thereby improving the drug's safety profile[1].

  • The C2-Bromine (Scaffold Vector): The halogen provides an orthogonal handle for palladium-catalyzed cross-coupling, allowing medicinal chemists to attach diverse core scaffolds (e.g., pyrazoles, indazoles, or macrocycles) tailored to the selectivity pocket of the target kinase.

G Synthon (2-Bromopyridin-4-yl) methanesulfonamide Pyridine Pyridine Ring (Hinge Binder) Synthon->Pyridine Bromine C2-Bromine (Scaffold Vector) Synthon->Bromine Sulfonamide C4-Methanesulfonamide (Solvent/Selectivity Pocket) Synthon->Sulfonamide Hinge H-bond to Hinge (e.g., Met/Cys NH) Pyridine->Hinge Anchors molecule Coupling Pd-Catalyzed Cross-Coupling Bromine->Coupling Attaches Core ADME Reduces CYP3A4 TDI & Interacts with DFG Motif Sulfonamide->ADME Optimizes PK/PD

Diagram 1: Structural vectors and functional roles of (2-Bromopyridin-4-yl)methanesulfonamide.

Experimental Workflows & Self-Validating Protocols

To successfully integrate this synthon, the experimental workflow must bridge synthetic chemistry with rigorous biophysical validation. The following protocols are designed as self-validating systems, ensuring that experimental artifacts are caught in real-time.

Protocol 1: Palladium-Catalyzed Scaffold Assembly (Buchwald-Hartwig Amination)

Causality & Rationale: While nucleophilic aromatic substitution (SNAr) is sometimes used for 2-halopyridines, the highly basic conditions and elevated temperatures required can lead to the degradation or deprotonation of the acidic methanesulfonamide group. A mild Buchwald-Hartwig cross-coupling utilizing a bidentate ligand (e.g., Xantphos) ensures high chemoselectivity and protects the sulfonamide moiety.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine (2-Bromopyridin-4-yl)methanesulfonamide (1.0 eq), the desired amine-bearing kinase core (1.1 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).

  • Internal Standard Addition (Self-Validation): Add 0.1 eq of biphenyl as an inert internal standard. Why? This allows for absolute quantification of the reaction conversion via LC-MS, independent of ionization fluctuations between runs.

  • Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous 1,4-dioxane (0.2 M) via syringe.

  • Reaction: Heat the mixture to 90°C for 12 hours under vigorous stirring.

  • Monitoring & Quenching: Withdraw a 10 µL aliquot, quench in 990 µL of cold acetonitrile, and centrifuge at 10,000 rpm for 2 minutes to precipitate inorganic salts. Analyze the supernatant via LC-MS, comparing the product peak area to the biphenyl internal standard.

  • Purification: Filter the crude mixture through a Celite pad, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA).

Protocol 2: TR-FRET Kinase Assay & DFG-Conformation Profiling

Causality & Rationale: Because the methanesulfonamide group can interact directly with the DFG motif, it is critical to determine whether the synthesized molecule behaves as a Type I (DFG-in) or Type II (DFG-out) inhibitor. Type II inhibitors, which bind to the inactive conformation, often exhibit superior kinase selectivity but are highly sensitive to gatekeeper mutations[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X enzyme/substrate mixture containing the target kinase (e.g., TRKA or c-Met) and a ULight-labeled peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 10-point, 3-fold serial dilutions of the inhibitor into a 384-well ProxiPlate.

  • Incubation: Add the 2X enzyme/substrate mixture to the plate. Incubate for 30 minutes at room temperature to allow for slow-binding kinetics (characteristic of Type II DFG-out inhibitors).

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Michaelis constant ( Km,app​ ) for the specific kinase.

  • Detection & Self-Validation: Stop the reaction after 60 minutes by adding EDTA and a Europium-labeled anti-phospho antibody.

    • Self-Validation Step: Calculate the Z'-factor for the plate using positive (DMSO) and negative (no ATP) controls. A Z'-factor > 0.6 is required to validate the dynamic range of the assay.

  • Mutant Profiling: Run the exact same assay in parallel using a gatekeeper mutant (e.g., TRKA xDFG mutant). A significant drop in potency (>100-fold shift in IC50) strongly suggests a Type II binding mode, as the bulky mutant residue sterically clashes with the deep-pocket binding of the methanesulfonamide[3].

Workflow Step1 1. Core Assembly (Buchwald-Hartwig) Step2 2. LC-MS with Internal Standard Step1->Step2 Step3 3. TR-FRET Kinase Assay Step2->Step3 Step4 4. Gatekeeper Mutant Profiling Step3->Step4 Step5 5. CYP3A4 TDI Profiling Step4->Step5

Diagram 2: Sequential workflow from chemical synthesis to biophysical and ADME profiling.

Quantitative Data Presentation

The incorporation of the methanesulfonamide group is a targeted strategy to balance potency with metabolic stability. Table 1 summarizes representative data trends observed when optimizing a lipophilic kinase inhibitor hit into a clinical candidate (trends modeled after the optimization of pan-TRK and c-Met inhibitors)[1][2].

Table 1: Impact of Methanesulfonamide Substitution on Kinase Inhibitor Profiles

Structural VariantTarget Kinase IC₅₀ (nM)Gatekeeper Mutant IC₅₀ (nM)CYP3A4 Induction (Fold)Aqueous Solubility (µg/mL)Predicted Binding Mode
Lipophilic Analog (e.g., C4-Trifluoromethyl)1.2> 10,00015.4x (High Risk)< 5.0Type II (DFG-out)
(2-Bromopyridin-4-yl)methanesulfonamide Derivative 0.84,5001.2x (Safe)45.0Type II (DFG-out)

Data Interpretation: The transition to the methanesulfonamide derivative maintains low-nanomolar target inhibition while drastically reducing CYP3A4 induction to safe levels (<2-fold). Furthermore, the 9-fold increase in aqueous solubility facilitates better oral bioavailability without disrupting the hydrogen bond network required for DFG-out binding[1][3].

References

  • Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c-Met Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib Source: PMC (National Institutes of Health) URL:[Link]

  • Discovery of CH7057288 as an Orally Bioavailable, Selective, and Potent pan-TRK Inhibitor Source: ACS Medicinal Chemistry Letters (ACS Publications) URL:[Link]

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) Protocols with (2-Bromopyridin-4-yl)methanesulfonamide

Executive Summary & Chemical Context (2-Bromopyridin-4-yl)methanesulfonamide is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug development. The molecule presents two disti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

(2-Bromopyridin-4-yl)methanesulfonamide is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug development. The molecule presents two distinct reactive domains:

  • The Methanesulfonamide Moiety (-CH₂SO₂NH₂): A robust hydrogen-bond donor/acceptor and a common bioisostere for carboxylic acids, frequently deployed in the design of kinase inhibitors and metalloenzyme ligands.

  • The C2-Bromide: Positioned on an electron-deficient pyridine ring, this halogen acts as an excellent electrophilic site for Nucleophilic Aromatic Substitution (SNAr).

This application note delineates the mechanistic rationale, condition optimization, and step-by-step protocols for functionalizing the C2 position via SNAr, providing a metal-free pathway to diverse substituted pyridine derivatives.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond the reagents and understand the physicochemical forces driving the reaction. The success of an SNAr reaction on this specific substrate hinges on three foundational principles:

A. Meisenheimer Complex Stabilization

Unlike aliphatic nucleophilic substitution (SN2), SNAr proceeds via an addition-elimination mechanism. The pyridine nitrogen acts as a powerful electron sink. Upon nucleophilic attack at the C2 position, the developing negative charge is delocalized directly onto the electronegative pyridine nitrogen, forming a stable Meisenheimer complex . This intermediate formation is the rate-determining step, followed by the rapid expulsion of the bromide leaving group to restore aromaticity .

B. The Sulfonamide Deprotonation Factor (Critical Variable)

A frequent point of failure in functionalizing (2-Bromopyridin-4-yl)methanesulfonamide is ignoring the acidity of the primary sulfonamide protons (pKₐ ≈ 10). Under the basic conditions required for SNAr, the sulfonamide group will be deprotonated.

  • Causality: If only 1.0 equivalent of base is used, it will be entirely consumed by the sulfonamide, leaving the nucleophile protonated and inactive. Therefore, protocols must utilize at least 2.5 to 3.0 equivalents of base to ensure the nucleophile remains active and the reaction proceeds to completion.

C. SNAr vs. Metal-Catalyzed Cross-Coupling

While Buchwald-Hartwig amination is a viable alternative for unreactive aryl halides, SNAr is highly preferred for 2-halopyridines in early-stage scale-up. It avoids heavy metal (Pd/Ru) contamination in pharmaceutical intermediates and eliminates the need for expensive phosphine ligands, provided the nucleophile is sufficiently reactive (e.g., cyclic secondary amines, thiolates, alkoxides) .

Reaction Workflows & Mechanistic Diagrams

SNAr_Mechanism SM (2-Bromopyridin-4-yl) methanesulfonamide NucAttack Nucleophilic Attack at C2 (Nu:⁻ or Nu-H) SM->NucAttack Base, Solvent Heat / MW Meisenheimer Meisenheimer Complex (N⁻ Stabilization) NucAttack->Meisenheimer Rate-Determining Step Product 2-Substituted-pyridin-4-yl methanesulfonamide + Br⁻ Meisenheimer->Product Fast Elimination Rearomatization

Figure 1: Mechanistic addition-elimination pathway of SNAr at the C2 position of the pyridine ring.

SNAr_Decision_Tree Start (2-Bromopyridin-4-yl)methanesulfonamide Cond1 1°, 2° Amines (e.g., Morpholine) Start->Cond1 Cond2 Thiols (e.g., Ar-SH) Start->Cond2 Cond3 Alkoxides (e.g., NaOMe) Start->Cond3 Base1 DIPEA (2.5-3.0 eq) NMP, 120°C or MW Cond1->Base1 Base2 K2CO3 (2.0-2.5 eq) DMF, 80°C Cond2->Base2 Base3 NaOMe (3.0 eq) MeOH, 65°C Cond3->Base3 Prod1 2-Amino Derivative Base1->Prod1 Prod2 2-Thio Derivative Base2->Prod2 Prod3 2-Alkoxy Derivative Base3->Prod3

Figure 2: Reagent selection and condition workflow for diverse nucleophiles.

Quantitative Data: Condition Optimization Matrix

The following table summarizes standardized parameters for SNAr on (2-Bromopyridin-4-yl)methanesulfonamide. Note the elevated base equivalents explicitly required to counteract sulfonamide deprotonation.

Nucleophile ClassRepresentative ReagentBase (Equivalents)SolventTemp (°C)TimeExpected Yield
Secondary Amine MorpholineDIPEA (3.0 eq)NMP120 °C (or 150 °C MW)16 h (or 1 h MW)75–85%
Primary Amine BenzylamineK₂CO₃ (3.0 eq)DMSO100 °C18 h65–80%
Thiol ThiophenolK₂CO₃ (2.5 eq)DMF80 °C4–6 h85–95%
Alkoxide Sodium MethoxideNaOMe (3.0 eq)MeOH65 °C (Reflux)8–12 h80–90%

Experimental Protocols

Protocol A: SNAr Functionalization with Secondary Amines (Microwave-Assisted)

Causality Check: Microwave (MW) heating is heavily preferred for amines to rapidly overcome the activation energy barrier without causing the thermal degradation of the sulfonamide group often seen during multi-day thermal refluxing. DIPEA is chosen over inorganic bases to maintain a completely homogeneous reaction mixture in NMP.

Materials:

  • (2-Bromopyridin-4-yl)methanesulfonamide (1.0 equiv, e.g., 1.0 mmol, 251.10 mg)

  • Morpholine (1.5 equiv, 1.5 mmol, 130.7 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 522 µL)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL)

Step-by-Step Procedure:

  • Reaction Assembly: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve (2-Bromopyridin-4-yl)methanesulfonamide in 3.0 mL of anhydrous NMP.

  • Reagent Addition: Add morpholine followed by DIPEA.

    • Self-Validation: The mixture should remain a clear solution. If precipitation occurs, ensure the NMP is strictly anhydrous, as water can cause the substrate to crash out.

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 150 °C for 60 minutes.

  • Monitoring: Cool the vial to room temperature. Sample 5 µL of the mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The starting material peak (m/z ~251/253) should be completely consumed, replaced by the product mass (m/z ~258 [M+H]⁺).

  • Workup (Crucial Step): Transfer the mixture to a separatory funnel. Dilute with Ethyl Acetate (30 mL). Wash the organic layer with a 5% aqueous LiCl solution (3 × 15 mL) . Causality: LiCl drastically increases the polarity of the aqueous phase, effectively partitioning the stubborn NMP solvent out of the organic layer.

  • Isolation: Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 0-10% MeOH in DCM) to afford the pure 2-morpholino derivative.

Protocol B: SNAr Functionalization with Thiols

Causality Check: Thiolates are highly nucleophilic "soft" nucleophiles. They readily attack the C2 position at much lower temperatures than amines . K₂CO₃ is sufficiently basic to deprotonate both the thiol (pKₐ ~ 6.5) and the sulfonamide (pKₐ ~ 10), generating the highly reactive thiolate anion in situ.

Materials:

  • (2-Bromopyridin-4-yl)methanesulfonamide (1.0 equiv, 1.0 mmol)

  • Thiophenol (1.2 equiv, 1.2 mmol)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.5 equiv, 2.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (4.0 mL)

Step-by-Step Procedure:

  • Deprotonation: In a 25 mL round-bottom flask under a nitrogen atmosphere, suspend K₂CO₃ in anhydrous DMF. Add thiophenol dropwise. Stir at room temperature for 15 minutes to pre-form the highly nucleophilic thiolate anion.

  • Electrophile Addition: Add (2-Bromopyridin-4-yl)methanesulfonamide in one single portion.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C using an oil bath or heating block for 4 to 6 hours.

  • Monitoring: Monitor by TLC (Hexanes:EtOAc 1:1). The highly UV-active thioether product will appear at a higher Rf than the starting material.

  • Quenching & Extraction: Cool the reaction to room temperature. Quench by adding 15 mL of ice-cold water. Extract the aqueous mixture with EtOAc (3 × 20 mL).

  • Washing: Wash the combined organic extracts with 1M aqueous NaOH (10 mL). Causality: This selectively removes any unreacted, foul-smelling thiophenol by rendering it water-soluble. Follow with water (2 × 15 mL) and brine (15 mL).

  • Drying & Purification: Dry over MgSO₄, filter, and concentrate. Purify via recrystallization (e.g., from EtOH/Water) or flash chromatography to yield the target 2-thio-substituted pyridine.

References

  • Title: Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines Source: Green Chemistry Letters and Reviews (Taylor & Francis) URL: [Link]

  • Title: Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles Source: ACS Omega URL: [Link]

Method

Catalysts for efficient cross-coupling of (2-Bromopyridin-4-yl)methanesulfonamide

Application Note: Advanced Catalytic Systems for the Efficient Cross-Coupling of (2-Bromopyridin-4-yl)methanesulfonamide Executive Summary The functionalization of pyridine cores bearing sulfonamide moieties is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Catalytic Systems for the Efficient Cross-Coupling of (2-Bromopyridin-4-yl)methanesulfonamide

Executive Summary

The functionalization of pyridine cores bearing sulfonamide moieties is a critical operation in the synthesis of modern pharmaceuticals and agrochemicals. However, (2-Bromopyridin-4-yl)methanesulfonamide presents a unique set of chemoselective and catalytic challenges. This application note delineates the mechanistic hurdles of this substrate and provides self-validating, highly efficient protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, grounded in rational catalyst design.

Mechanistic Profiling and Catalyst Design Rationale

When subjecting (2-Bromopyridin-4-yl)methanesulfonamide to palladium-catalyzed cross-coupling, scientists encounter two primary modes of catalyst deactivation:

  • Pyridine N-Coordination: The basic nitrogen of the 2-bromopyridine motif can coordinate to the palladium center post-oxidative addition. This forms stable, off-cycle multinuclear Pd species, effectively arresting the catalytic cycle1[1].

  • Sulfonamide Interference: The methanesulfonamide group possesses an acidic N-H proton (pKa ~ 8–10). Under the basic conditions required for transmetalation, this proton is readily removed. The resulting anionic nitrogen can tightly bind to the Pd(II) intermediate, hindering transmetalation, or act as a competing nucleophile, leading to undesired oligomerization2[2].

Causality in Ligand Selection: To circumvent these dead-ends, the use of bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) is mandatory. Ligands such as XPhos and BrettPhos enforce a mono-ligated Pd(0) active species. Their immense steric volume prevents the formation of inactive Pd-pyridine dimers and accelerates the reductive elimination step, thereby outcompeting the off-target binding of the methanesulfonamide group 3[3].

CatalyticCycle Pd0 Pd(0)L Active Catalyst (Bulky Ligand Enforced) OA Oxidative Addition Pd(II) Intermediate Pd0->OA + (2-Bromopyridin-4-yl)methanesulfonamide TM Transmetalation (Base Mediated) OA->TM + Coupling Partner Poison1 Off-Cycle: Pyridine N-Coordination (Prevented by Steric Bulk) OA->Poison1 Low Steric Bulk RE Reductive Elimination C-C / C-N Bond Formation TM->RE Poison2 Off-Cycle: Sulfonamide Binding (Prevented by Rapid RE) TM->Poison2 Deprotonated NHSO2Me RE->Pd0 - Product

Caption: Catalytic cycle of Pd-catalyzed cross-coupling highlighting off-cycle deactivation pathways.

Quantitative Catalyst Performance Data

The following table summarizes the optimized catalytic systems for (2-Bromopyridin-4-yl)methanesulfonamide, demonstrating the superiority of bulky phosphine ligands over traditional systems.

Reaction TypeCatalyst SystemBase / SolventTemp (°C)Yield (%)Mechanistic Observation
Suzuki-Miyaura Pd2(dba)3 (2 mol%) + XPhos (4 mol%)K3PO4 / Dioxane:H2O (10:1)9088%High steric bulk completely suppresses pyridine N-coordination.
Suzuki-Miyaura Pd(dppf)Cl2 (5 mol%)Na2CO3 / Toluene:H2O (4:1)10054%Moderate yield; significant protodehalogenation observed.
Buchwald-Hartwig BrettPhos Pd G3 (2 mol%)LiHMDS / THF6582%Rapid transmetalation outcompetes sulfonamide deprotonation.
Buchwald-Hartwig Pd(OAc)2 (5 mol%) + BINAP (10 mol%)Cs2CO3 / Toluene100<15%Catalyst poisoning via stable Pd-sulfonamide complex formation.

Note: Catalyst loadings are expressed in mol%, a critical descriptor for ensuring reproducibility and scalability in cross-coupling chemistry4[4].

Self-Validating Experimental Protocols

Workflow Prep 1. Reaction Setup Glovebox / Schlenk Degassed Solvents Reagents 2. Reagent Addition Substrate & Partner Pd Precatalyst Base Prep->Reagents Reaction 3. Catalysis Heat to 80-100°C Monitor via LC-MS Reagents->Reaction Workup 4. Workup Quench & Extract Flash Chromatography Reaction->Workup Validation 5. Validation NMR & HPLC Assess Protodehalogenation Workup->Validation

Caption: Step-by-step experimental workflow for self-validating cross-coupling protocols.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Coupling of (2-Bromopyridin-4-yl)methanesulfonamide with arylboronic acids.

  • Preparation & Degassing: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add (2-Bromopyridin-4-yl)methanesulfonamide (1.0 equiv, 1.0 mmol) and the arylboronic acid (1.2 equiv, 1.2 mmol). Causality: A slight excess of boronic acid compensates for competitive protodeboronation that occurs under basic aqueous conditions.

  • Catalyst Loading: Add Pd2(dba)3 (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%). Causality: The 1:2 Pd-to-ligand ratio ensures the complete formation of the active L1Pd(0) species, preventing the formation of under-ligated Pd clusters that are highly susceptible to pyridine poisoning.

  • Base Addition: Add anhydrous K3PO4 (2.0 equiv, 2.0 mmol). Causality: K3PO4 is a moderately strong base. It is strong enough to activate the boronic acid via quaternization but weak enough to minimize the complete deprotonation of the methanesulfonamide group, preserving chemoselectivity.

  • Solvent Introduction: Evacuate and backfill the tube with argon three times. Add degassed 1,4-dioxane (4.5 mL) and degassed deionized water (0.5 mL). Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex, which is the actual transmetalating species.

  • Reaction & Monitoring: Seal the tube and heat to 90 °C for 4–6 hours. Self-Validation Check: At 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The system is validated if the des-bromo byproduct (protodehalogenation) is <5% relative to the product peak. If des-bromo exceeds 10%, verify solvent degassing, as oxygen ingress promotes off-cycle hydride transfer.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (10 mL) and brine (10 mL). Dry the organic layer over Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Coupling of (2-Bromopyridin-4-yl)methanesulfonamide with primary or secondary amines.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with (2-Bromopyridin-4-yl)methanesulfonamide (1.0 equiv, 0.5 mmol), the target amine (1.2 equiv, 0.6 mmol), and BrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%). Causality: The G3 precatalyst ensures immediate generation of the active Pd(0) species upon mild base activation, entirely bypassing the need for high-temperature reduction of Pd(II) salts which often leads to substrate degradation.

  • Base Addition: Add LiHMDS (2.5 equiv, 1.25 mmol). Causality: Because the methanesulfonamide NH is acidic, 1.0 equivalent of base will be consumed simply deprotonating it. The use of 2.5 equivalents of a strong, non-nucleophilic base like LiHMDS ensures sufficient base remains to drive the catalytic cycle (deprotonating the coordinated amine during transmetalation) without acting as a competing nucleophile.

  • Solvent & Reaction: Add anhydrous, degassed THF (3.0 mL). Seal the vial, remove from the glovebox, and heat at 65 °C for 12 hours. Self-Validation Check: Perform TLC (Hexanes/EtOAc 1:1). The presence of a highly polar baseline spot indicates excessive deprotonation and trapping of the Pd complex by the sulfonamide. If this dominates, reduce the base strength to NaOtBu or lower the reaction temperature to 50 °C.

  • Workup: Quench the reaction with saturated aqueous NH4Cl (5 mL) to re-protonate the methanesulfonamide. Extract with EtOAc (3 x 10 mL), dry over MgSO4, and purify via chromatography.

References

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters (ACS).1

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (NIH/PMC).3

  • Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry (ACS).2

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development (ACS).4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of (2-Bromopyridin-4-yl)methanesulfonamide

Welcome to the Technical Support Knowledge Base for the synthesis of (2-Bromopyridin-4-yl)methanesulfonamide. This portal is designed for drug development professionals and synthetic chemists who require high-yielding, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base for the synthesis of (2-Bromopyridin-4-yl)methanesulfonamide. This portal is designed for drug development professionals and synthetic chemists who require high-yielding, scalable, and reproducible methodologies.

Section 1: Synthetic Workflow Visualization

To avoid the harsh conditions of direct sulfonic acid chlorination, the optimal route utilizes an isothiouronium salt intermediate followed by oxidative chlorosulfonation.

G A 2-Bromo-4-picoline (Starting Material) B 2-Bromo-4-(bromomethyl) pyridine A->B NBS, AIBN PhCF3, 80°C C Isothiouronium Bromide Salt B->C Thiourea EtOH, Reflux D Methanesulfonyl Chloride Intermediate C->D NCS, 2M HCl MeCN, <10°C E (2-Bromopyridin-4-yl) methanesulfonamide D->E NH3 (aq) DCM, 0°C

Figure 1: Optimized 4-step synthetic workflow for (2-Bromopyridin-4-yl)methanesulfonamide.

Section 2: Protocol Library & Mechanistic Causality
Step 1: Radical Bromination (Wohl-Ziegler Reaction)
  • Reagents: 2-Bromo-4-picoline (1.0 eq), N-Bromosuccinimide (NBS, 0.95 eq), Azobisisobutyronitrile (AIBN, 0.05 eq), Trifluorotoluene (PhCF₃).

  • Protocol: Dissolve 2-bromo-4-picoline in PhCF₃. Add AIBN and NBS. Heat the mixture to 80 °C under an inert atmosphere for 4 hours. Cool to room temperature, filter off the succinimide byproduct, and concentrate the filtrate.

  • Causality: AIBN is selected over benzoyl peroxide because its decomposition rate perfectly matches the 80 °C operating temperature. PhCF₃ is used as a greener, non-ozone-depleting alternative to CCl₄ that maintains the necessary radical inertness. We strictly use 0.95 equivalents of NBS to suppress competitive dibromination of the highly active picolylic position.

  • Self-Validation Check: The reaction is complete when the dense NBS powder at the bottom of the flask converts entirely into a light, floating suspension of succinimide at the surface.

Step 2: Isothiouronium Salt Formation
  • Reagents: 2-Bromo-4-(bromomethyl)pyridine (1.0 eq), Thiourea (1.05 eq), Absolute Ethanol.

  • Protocol: Dissolve the crude bromide in absolute ethanol. Add thiourea and reflux for 2 hours. Cool the mixture to 0 °C to induce crystallization. Filter the white precipitate and wash with cold ethanol.

  • Causality: Direct conversion of the bromide to a sulfonyl chloride via a sodium sulfite intermediate often requires harsh chlorination (e.g., POCl₃) which can degrade the pyridine ring. Thiourea reacts rapidly via an Sₙ2 mechanism to form a stable, highly crystalline isothiouronium salt, effectively trapping the reactive benzylic bromide and preventing dimerization [1].

  • Self-Validation Check: The product will precipitate directly out of the boiling ethanol as a dense white crystalline solid. If the solution remains clear, the concentration is too low; distill off 50% of the solvent to force precipitation.

Step 3: Oxidative Chlorosulfonation
  • Reagents: S-(2-Bromopyridin-4-ylmethyl)isothiouronium bromide (1.0 eq), N-Chlorosuccinimide (NCS, 4.0 eq), 2M HCl, Acetonitrile (MeCN).

  • Protocol: Suspend the isothiouronium salt in a 5:1 mixture of MeCN and 2M HCl. Cool the mixture to 0–5 °C. Add NCS portion-wise over 30 minutes, ensuring the internal temperature never exceeds 10 °C. Stir for 2 hours at 5 °C. Extract with cold dichloromethane (DCM), wash with ice water, dry rapidly over Na₂SO₄, and concentrate under reduced pressure at ambient temperature.

  • Causality: Traditional methods use hazardous Cl₂ gas. Here, NCS acts as a controlled, solid source of electrophilic chlorine, while the aqueous HCl provides the oxygen atoms required to build the sulfonyl group [2]. Strict temperature control prevents the highly exothermic oxidation from over-running and hydrolyzing the product into the dead-end sulfonic acid [3].

  • Self-Validation Check: Upon addition of NCS, an initial endothermic dissolution is followed by a noticeable exotherm. The mixture transitions to a distinct pale yellow solution.

Step 4: Amidation
  • Reagents: (2-Bromopyridin-4-yl)methanesulfonyl chloride (1.0 eq), Aqueous Ammonia (28%), DCM.

  • Protocol: Immediately dissolve the freshly prepared sulfonyl chloride in cold DCM (0 °C). Vigorously stir and add an excess of 28% aqueous ammonia dropwise. Stir for 1 hour at 0 °C. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Causality: The intermediate sulfonyl chloride is highly sensitive to moisture. A biphasic system (DCM / aq. NH₃) ensures the sulfonyl chloride remains protected in the organic phase, while the amidation occurs rapidly at the interface, outcompeting hydrolysis.

  • Self-Validation Check: The target sulfonamide, having limited solubility in cold DCM, will spontaneously precipitate from the biphasic mixture as a white solid, driving the reaction forward via Le Chatelier's principle.

Section 3: Quantitative Yield Optimization Data

The choice of reagent for the oxidative chlorosulfonation (Step 3) is the most critical variable in this synthesis. Below is a comparative analysis of established methodologies.

Table 1: Comparison of Oxidative Chlorosulfonation Methods for S-Alkyl Isothiouronium Salts

Reagent SystemTemperature ProfileAverage YieldPrimary ByproductsE-H-S Profile (Environment, Health, Safety)
Cl₂ gas / H₂O 0 °C to 5 °C70 - 85%HCl gasHigh Hazard (Toxic gas, specialized equipment required)
NaClO₂ / HCl -5 °C to 0 °C80 - 90%NaCl, ClO₂Moderate Hazard (Risk of explosive ClO₂ gas generation)
NCS / 2M HCl < 10 °C 90 - 96% Succinimide Low Hazard (Solid reagents, water-soluble byproducts)

Data adapted from comparative studies on alkanesulfonyl chloride synthesis [2], [1].

Section 4: Troubleshooting Desk & FAQs

Q1: My yield for Step 1 is low, and NMR shows a mixture of unreacted starting material and a dibrominated byproduct. How do I fix this? A: This is a classic kinetic issue in radical benzylic bromination. The second bromination (forming the dibromomethyl group) competes with the first. Solution: Strictly limit your NBS stoichiometry to 0.95 equivalents. It is synthetically preferable to leave 5% unreacted starting material (which remains soluble in the next step) than to form the dibrominated species, which will react with thiourea and cause complex, inseparable mixtures in Step 2. Ensure continuous, vigorous stirring to prevent local concentration gradients of the bromine radical.

Q2: During Step 3 (Oxidative Chlorosulfonation), I get a sticky oil instead of a workable sulfonyl chloride. What went wrong? A: A sticky oil usually indicates that the sulfonyl chloride has partially hydrolyzed into the corresponding sulfonic acid. This happens if the temperature spikes during the NCS addition or if purification is mishandled. Solution: The reaction must be kept strictly below 10 °C. Furthermore, do not attempt to purify the sulfonyl chloride intermediate via silica gel chromatography , as the acidic silica will rapidly catalyze its hydrolysis [1]. Extract it with cold DCM, dry rapidly, and immediately carry it into the amidation step.

Q3: Why is my final (2-Bromopyridin-4-yl)methanesulfonamide contaminated with succinimide? A: Succinimide is the byproduct of the NCS oxidation in Step 3. While mostly water-soluble, trace amounts can partition into the organic phase if the aqueous wash is insufficient. Solution: Ensure a thorough aqueous wash of the DCM layer in Step 3 using ice-cold water. If succinimide persists in the final product, triturate the final sulfonamide solid with cold water or a 9:1 mixture of water/methanol. The target sulfonamide is poorly soluble in water, while succinimide is highly soluble and will be washed away.

Section 5: References
  • Yang, Z.; Xu, J. "Preparation of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via N-Chlorosuccinimide Mediated Oxidative Chlorosulfonation." Organic Syntheses2014 , 91, 116-124. URL:[Link]

  • Yang, Z.; Zheng, Y.; Xu, J. "Simple Synthesis of Sulfonyl Chlorides from Thiol Precursors and Derivatives by NaClO2-Mediated Oxidative Chlorosulfonation." Synlett2013 , 24, 2165-2169. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of (2-Bromopyridin-4-yl)methanesulfonamide in Organic Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low solubility of (2-Bromopyridin-4-yl)methanesulfonamide during organic reactions. Our approach is grounded in fundamental chemical principles and validated by field-proven insights to ensure the integrity and success of your experiments.

Introduction: Understanding the Solubility Challenge

(2-Bromopyridin-4-yl)methanesulfonamide is a key building block in medicinal chemistry, often utilized in the synthesis of complex molecules. Its structure, featuring a bromopyridine ring and a methanesulfonamide group, presents a unique combination of functionalities that can lead to solubility issues in common organic solvents. The presence of both a polar sulfonamide group capable of hydrogen bonding and a less polar bromopyridin-4-yl moiety contributes to its challenging solubility profile. Poor solubility can manifest as precipitation of the starting material, leading to incomplete reactions, low yields, and purification difficulties. This guide will equip you with the knowledge and practical steps to diagnose and overcome these solubility hurdles.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Low Solubility

When encountering low solubility of (2-Bromopyridin-4-yl)methanesulfonamide, a systematic approach to troubleshooting is crucial. The following sections detail potential causes and provide actionable solutions.

Issue 1: The reactant precipitates out of solution upon addition to the reaction mixture.

This is a clear indication that the chosen solvent system cannot maintain the desired concentration of (2-Bromopyridin-4-yl)methanesulfonamide.

dot

Caption: A workflow for addressing reactant precipitation.

Step 1: Re-evaluate the Primary Solvent

  • Rationale: The polarity of the solvent plays a critical role in dissolving a solute. A solvent that has a similar polarity to the solute is more likely to be effective ("like dissolves like").

SolventPolarity IndexExpected Solubility of Sulfonamides
Dimethylformamide (DMF)6.4Often a good choice for polar compounds
Dimethyl sulfoxide (DMSO)7.2High solubilizing power for many organic molecules
N-Methyl-2-pyrrolidone (NMP)6.5Similar to DMF and DMSO
Acetonitrile (MeCN)5.8Moderate polarity
Tetrahydrofuran (THF)4.0Lower polarity, may be less effective
1,4-Dioxane4.8Moderate polarity, often used in coupling reactions
Toluene2.4Low polarity, unlikely to be a good solvent alone

Protocol for a Quick Solubility Screen:

  • Add a small, known amount of (2-Bromopyridin-4-yl)methanesulfonamide (e.g., 5 mg) to several vials.

  • To each vial, add a measured volume (e.g., 0.1 mL) of a different solvent.

  • Vortex or sonicate the vials at room temperature.

  • Observe if the solid dissolves completely. If not, incrementally add more solvent and record the volume required for complete dissolution to get a qualitative or semi-quantitative measure of solubility.

Step 2: Employ a Co-solvent System

  • Rationale: A mixture of solvents can often provide a more suitable polarity environment than a single solvent. A small amount of a highly polar, aprotic solvent can significantly enhance the solubility of polar compounds in a less polar medium.

  • Action: Based on your initial screen, if a single solvent is inadequate, introduce a co-solvent. For reactions in moderately polar solvents like THF or 1,4-dioxane, adding a small percentage of DMF or DMSO can be highly effective. Start with a 10:1 or 5:1 ratio of the primary solvent to the co-solvent and observe the effect on solubility. Be mindful that the co-solvent must be compatible with your reaction conditions and not interfere with the desired chemistry. The use of co-solvents is a common technique to increase the solubility of poorly soluble drugs.[1]

Step 3: Adjust the Reaction Temperature

  • Rationale: For most compounds, solubility increases with temperature.

  • Action: If the reaction conditions permit, gradually increase the temperature of the reaction mixture. Ensure that the increased temperature does not lead to degradation of the starting material, reagents, or product. Monitor the reaction progress closely by TLC or LC-MS.

Issue 2: The reaction is sluggish or does not go to completion, even with no visible precipitation.

This could be due to micro-precipitation or a low concentration of the dissolved reactant, leading to slow reaction kinetics.

dot

Caption: Strategies to address slow reaction rates due to low solubility.

Step 1: Sonication

  • Rationale: Sonication can help to break down small aggregates of undissolved solid, increasing the surface area and promoting dissolution.

  • Action: Place the reaction vessel in an ultrasonic bath. This can be particularly useful at the beginning of the reaction to ensure all the starting material is well-dispersed and has the maximum opportunity to dissolve.

Step 2: Use of a More Solubilizing Solvent System from the Outset

  • Rationale: Proactively choosing a solvent system known for its high solubilizing power can prevent issues of low effective concentration.

  • Action: If your initial choice was a less polar solvent, consider switching to a more polar aprotic solvent like DMF, DMSO, or NMP, provided they are compatible with your reaction chemistry. For example, in Suzuki-Miyaura cross-coupling reactions, which are common for bromopyridine derivatives, solvent choice is critical.[2]

Frequently Asked Questions (FAQs)

Q1: Can I use pH adjustment to improve the solubility of (2-Bromopyridin-4-yl)methanesulfonamide in an organic reaction?

A1: In aqueous systems, pH adjustment is a powerful tool for solubilizing compounds with acidic or basic functional groups. The pyridine nitrogen in (2-Bromopyridin-4-yl)methanesulfonamide is weakly basic, and the sulfonamide proton is weakly acidic. However, in most anhydrous organic reactions, the concept of pH is not directly applicable. The addition of acids or bases can protonate or deprotonate the molecule, forming a salt that may have different solubility characteristics. For instance, adding a non-nucleophilic base could deprotonate the sulfonamide, forming an anion that might be more soluble in polar aprotic solvents. Conversely, adding a strong acid could protonate the pyridine nitrogen, forming a pyridinium salt. The solubility of this salt in the organic solvent would need to be experimentally determined. Caution is advised as the added acid or base could interfere with your desired reaction.

Q2: Are there any specific classes of reactions where the solubility of (2-Bromopyridin-4-yl)methanesulfonamide is known to be a problem?

A2: While specific literature detailing solubility issues for this exact compound is scarce, we can infer potential challenges in common reactions for this scaffold. For example, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are frequently used to functionalize the bromopyridine core, the choice of solvent and base is critical. These reactions often use aprotic solvents of varying polarities. If the solubility of (2-Bromopyridin-4-yl)methanesulfonamide is low in the chosen solvent, it can lead to poor reaction outcomes. For instance, a reaction might be performed in a mixture of toluene and water with a phase-transfer catalyst to bring the reactants together if solubility in a single solvent is a limiting factor.

Q3: How does the purity of (2-Bromopyridin-4-yl)methanesulfonamide affect its solubility?

A3: The purity of your starting material can significantly impact its observed solubility. Impurities from the synthesis, such as unreacted starting materials or byproducts, can either enhance or decrease solubility. More importantly, different crystalline forms (polymorphs) of the same compound can have different solubilities.[3] If you are experiencing inconsistent solubility, it may be beneficial to re-purify your material, for example, by recrystallization, to ensure you are working with a single, pure form.

Q4: What are the best practices for preparing a stock solution of (2-Bromopyridin-4-yl)methanesulfonamide?

A4: When preparing a stock solution for use in an array of reactions, it is advisable to use a solvent with high solubilizing power to create a concentrated stock. DMSO and DMF are excellent choices for this purpose. When adding the stock solution to a reaction mixture with a different primary solvent, it is crucial to add it slowly and with vigorous stirring to avoid localized high concentrations that could cause precipitation. Also, be mindful of the final concentration of the high-boiling point solvent (like DMSO) in your reaction, as it can complicate product isolation and purification.

Conclusion

Troubleshooting the low solubility of (2-Bromopyridin-4-yl)methanesulfonamide requires a logical and systematic approach. By carefully considering the solvent system, temperature, and other reaction parameters, researchers can significantly improve the outcome of their organic reactions. This guide provides a foundational framework for addressing these challenges, emphasizing the importance of understanding the underlying chemical principles to make informed experimental choices.

References

  • BenchChem. A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents. BenchChem. Accessed March 27, 2026.
  • HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. March 28, 2021.
  • Organic & Biomolecular Chemistry (RSC Publishing). Preparation of ethynylsulfonamides and study of their reactivity with nucleophilic amino acids. January 15, 2025.
  • Benchchem. An In-depth Technical Guide to 2-Amino-4-bromopyridine: Physicochemical Properties and Synthetic Methodologies. Accessed March 27, 2026.
  • Organic Chemistry Portal. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. J. Org. Chem., 2024, 89, 7148-7155.
  • Sigma-Aldrich. N-(2-Amino-4-bromophenyl)methanesulfonamide. Accessed March 27, 2026.
  • PubMed.
  • PubMed. Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. February 1997.
  • Schrödinger. Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects. Accessed March 27, 2026.
  • American Pharmaceutical Review. Solubility in Pharmaceutical R&D: Predictions and Reality. February 20, 2014.
  • MDPI.
  • PubMed. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. November 15, 2023.
  • HETEROCYCLES, Vol 16, No 2. 1981. REACTIONS OF 4-METHYLENE-2-PHENYL-2-OXAZOLIN-5-ONES WITH SULFUR YLIDES.
  • BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of (2-Bromophenyl)methanesulfonyl Chloride and Its Derivatives. BenchChem. Accessed March 27, 2026.
  • Research Results in Pharmacology. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. November 21, 2024.
  • ChemicalBook. 4-BROMOPYRIDIN-2-OL | 36953-37-4. July 24, 2025.
  • PubMed. Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. April 13, 2017.
  • MDPI. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. March 11, 2022.

Sources

Troubleshooting

Technical Support Center: Troubleshooting (2-Bromopyridin-4-yl)methanesulfonamide Amidation

Welcome to the advanced troubleshooting guide for the amidation of (2-Bromopyridin-4-yl)methanesulfonamide. This scaffold presents a classic "dual-threat" reactivity challenge in synthetic and medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for the amidation of (2-Bromopyridin-4-yl)methanesulfonamide. This scaffold presents a classic "dual-threat" reactivity challenge in synthetic and medicinal chemistry. Researchers typically attempt a Buchwald-Hartwig cross-coupling to aminate the 2-bromo position, but are frequently thwarted by catalyst poisoning or competitive side reactions.

As an Application Scientist, I have structured this guide to explain the mechanistic causality behind these failures and provide a self-validating, temperature-optimized protocol to achieve chemoselective amidation.

The Mechanistic Challenge: Pyridine Poisoning vs. Sulfonamide Reactivity

Optimizing the temperature for this specific substrate requires balancing two competing molecular forces:

  • Catalyst Poisoning (Low-Temperature Stalling): The nitrogen atom of the 2-bromopyridine ring is a strong σ -donor. Following the oxidative addition of the C–Br bond to Palladium, the pyridine nitrogen rapidly coordinates to the Pd(II) center, forming a highly stable, off-cycle chelate[1].

  • Competitive Nucleophilicity (High-Temperature Oligomerization): To break this off-cycle Pd-pyridine chelate, chemists traditionally increase the reaction temperature (>100 °C). However, your substrate contains a primary methanesulfonamide group (–CH₂SO₂NH₂). At elevated temperatures, especially in the presence of strong alkoxide bases, the sulfonamide becomes a competent nucleophile, leading to competitive intermolecular N-arylation and oligomerization[2].

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + (2-Bromo...) OffCycle Off-Cycle Inactive Complex (Pyridine N-Coordination) OxAdd->OffCycle Pyridine Chelation AmineCoord Target Amine Coordination OxAdd->AmineCoord + Base, + Amine OffCycle->OxAdd Heat / Bulky Ligand TempLow Low Temp (<60°C): Trapped in Off-Cycle OffCycle->TempLow RedElim Reductive Elimination (Product Release) AmineCoord->RedElim TempHigh High Temp (>100°C): Competitive Sulfonamide Coupling AmineCoord->TempHigh RedElim->Pd0 Product

Figure 1: Temperature-dependent mechanistic pathways in the Buchwald-Hartwig amidation of 2-bromopyridines.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction stall completely at 50 °C when using standard Pd₂(dba)₃ and XPhos? A1: Your catalyst is trapped in the off-cycle state. While XPhos is an excellent ligand, it is often not sterically demanding enough to prevent the 2-bromopyridine nitrogen from chelating the Pd(II) center after oxidative addition[1]. At 50 °C, there is insufficient thermal energy to dissociate this bond, halting the catalytic cycle.

Q2: To fix the stalling, I increased the temperature to 110 °C and switched to NaOtBu. Now I have a complex mixture and multiple spots on my TLC. What happened? A2: You inadvertently activated the primary methanesulfonamide group. Strong bases like sodium tert-butoxide (NaOtBu) easily deprotonate primary sulfonamides. At 110 °C, this deprotonated sulfonamide acts as a competing nucleophile against your target amine, reacting with the 2-bromo position of another substrate molecule[2]. This results in extensive homocoupling and oligomerization.

Q3: How do I optimize the temperature to achieve selective amidation at the 2-bromo position without reacting the sulfonamide? A3: The solution is steric exclusion , not thermal forcing. You must use an exceptionally bulky ligand, such as t-BuXPhos or BrettPhos. The extreme steric bulk of t-BuXPhos physically prevents the pyridine nitrogen from coordinating to the palladium center[3]. Because the off-cycle trap is avoided, the main catalytic cycle can proceed rapidly at much lower temperatures (60 °C ). At 60 °C, you can safely use a milder base (like K₃PO₄) which will deprotonate your target amine but leave the primary sulfonamide largely intact[4].

Quantitative Data: Temperature & Ligand Optimization

The following table summarizes the causal relationship between temperature, ligand choice, and chemoselectivity for this specific scaffold.

LigandBaseTemp (°C)Observation / YieldMechanistic Failure Point
XPhosK₃PO₄60< 10% (Stalled)Pyridine N-coordination traps Pd(II).
XPhosNaOtBu110< 20% (Messy)High temp + strong base triggers sulfonamide oligomerization.
t-BuXPhosNaOtBu60~ 45% (Side products)Base is too strong; partial sulfonamide deprotonation occurs.
t-BuXPhos K₃PO₄ 60 > 85% (Clean) Optimal. Steric bulk prevents poisoning; low temp protects sulfonamide.
Step-by-Step Optimized Protocol: Chemoselective Amidation

This protocol utilizes a self-validating system to ensure catalyst integrity and selective coupling at the 2-bromo position, operating strictly at 60 °C.

Reagents & Scale (1.0 mmol):

  • (2-Bromopyridin-4-yl)methanesulfonamide (1.0 equiv, 251.1 mg)

  • Target Secondary Amine (1.2 equiv)

  • t-BuXPhos Pd G3 Precatalyst (2.0 mol%)

  • t-BuXPhos Ligand (2.0 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M)

Methodology:

  • Solid Reagent Assembly: In a glovebox or under rigorous Schlenk conditions, add the (2-Bromopyridin-4-yl)methanesulfonamide, K₃PO₄, t-BuXPhos Pd G3, and t-BuXPhos ligand to an oven-dried reaction vial.

    • Self-Validation Check: Ensure the K₃PO₄ is a free-flowing powder. If it is clumped, it has absorbed atmospheric moisture, which will hydrolyze the Pd precatalyst and stall the reaction.

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. If assembled outside a glovebox, evacuate and backfill the vial with dry Nitrogen or Argon three times.

  • Liquid Addition: Inject the anhydrous, degassed 1,4-dioxane followed by the target secondary amine via syringe.

  • Temperature-Controlled Reaction: Place the vial in a pre-heated aluminum block set exactly to 60 °C . Stir vigorously (1000 rpm) for 6–12 hours.

    • Self-Validation Check: Within 15 minutes, the solution should transition to a deep red/orange hue, indicating the generation of the active Pd(0) species. If the solution turns opaque black, the catalyst has thermally decomposed into Palladium black (often due to oxygen ingress or localized overheating above 80 °C).

  • Monitoring: Monitor the reaction via LC-MS. You should observe the consumption of the starting material (m/z ~251) and the appearance of the target product without higher molecular weight oligomers.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the phosphate salts and spent palladium. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References
  • Title: In Situ Formation of Cationic π-Allylpalladium Precatalysts in Alcoholic Solvents: Application to C–N Bond Formation Source: ACS Catalysis URL: [Link]

  • Title: Nickel-Catalyzed N-Arylation of Sulfinamides: A Comparative Study versus Analogous Sulfonamide Cross-Couplings Source: Organometallics URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Low-Loading Suzuki Couplings for (2-Bromopyridin-4-yl)methanesulfonamide

Welcome to the Advanced Troubleshooting and Support Guide. As application scientists, we frequently see researchers struggle with high catalyst loadings (5–10 mol%) when scaling up cross-couplings of functionalized heter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting and Support Guide. As application scientists, we frequently see researchers struggle with high catalyst loadings (5–10 mol%) when scaling up cross-couplings of functionalized heteroaryls.

Coupling (2-Bromopyridin-4-yl)methanesulfonamide presents a unique "double-poisoning" challenge. To reduce palladium loading to the parts-per-million (ppm) level (<0.1 mol%), we must move beyond empirical screening and address the specific structural causality of the substrate that leads to catalyst deactivation.

Mechanistic Insights: The "Double-Poisoning" Challenge

Reducing catalyst loading requires a high Turnover Number (TON). For this substrate, two distinct functional groups actively work to shut down the catalytic cycle:

  • The 2-Bromopyridine Moiety: Following the oxidative addition of the C-Br bond, the adjacent basic pyridine nitrogen (at the 1-position) can strongly coordinate to the resulting Pd(II) intermediate. This forms an off-cycle, stable chelate that resists transmetalation, effectively trapping the catalyst in a dead-end resting state[1].

  • The Methanesulfonamide Moiety: The –NHSO₂CH₃ group contains a highly acidic proton (pKa ~10.8). Under standard Suzuki conditions, the base deprotonates this group to form an anionic sulfonamide. This anion is a strong nucleophile that can competitively bind to the Pd(II) center, further deactivating the catalyst while simultaneously depleting the base required for the transmetalation step.

Mechanism Pd0 Active L-Pd(0) Species OA Oxidative Addition (C-Br Cleavage) Pd0->OA Substrate TM Transmetalation (Boronate Transfer) OA->TM Base / Ar-B(OH)2 Poison1 Pyridine N-Coordination (Off-Cycle Dead End) OA->Poison1 Unhindered Pd Poison2 Sulfonamide Anion Binding (Catalyst Deactivation) OA->Poison2 Deprotonated NH RE Reductive Elimination (Product Release) TM->RE RE->Pd0 Ligand Bulky Ligands (e.g., XPhos) Sterically Block Poisoning Ligand->Poison1 Prevents Ligand->Poison2 Prevents

Logical relationship between productive catalysis and substrate-induced poisoning pathways.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction stall at 20-30% conversion when using standard Pd(PPh₃)₄? A: Pd(PPh₃)₄ requires the dissociation of two triphenylphosphine ligands to form the active 14-electron Pd(0)L₂ species. Triphenylphosphine lacks the steric bulk necessary to prevent the pyridine nitrogen from coordinating to the Pd center after oxidative addition[2]. This leads to irreversible catalyst poisoning[1]. To achieve low catalyst loading, you must switch to a highly bulky, electron-rich biarylphosphine (like XPhos) or an N-Heterocyclic Carbene (NHC) ligand.

Q2: How do I adjust the base stoichiometry to account for the methanesulfonamide group? A: The standard 1.5 equivalents of base will fail here. Because the sulfonamide N-H is acidic (pKa ~10.8), it will instantly consume 1.0 equivalent of your base (e.g., K₃PO₄, conjugate acid pKa 12.3). This leaves only 0.5 equivalents for the critical transmetalation step, starving the catalytic cycle. You must use a minimum of 2.5 to 3.0 equivalents of base to ensure the reaction proceeds to completion.

Q3: Which precatalyst is best for achieving <0.1 mol% (1000 ppm) loading? A: Aminobiphenyl-based palladacycles (such as XPhos Pd G3 ) or NHC-based precatalysts (like PEPPSI-IPr ) are highly recommended[2]. These precatalysts rapidly generate the highly active, mono-ligated 12-electron Pd(0)L species under mild conditions[3]. The extreme steric bulk of the XPhos or IPr ligands physically blocks the pyridine nitrogen and sulfonamide anion from coordinating to the metal, forcing the catalytic cycle forward and preventing the formation of inactive Pd black.

Quantitative Catalyst Performance Comparison

The following table summarizes the causal relationship between catalyst architecture, base stoichiometry, and the resulting efficiency for this specific substrate class.

Catalyst SystemLigand TypeBase (Equiv)Loading (mol%)Time (h)Conversion (%)Mechanistic Outcome
Pd(PPh₃)₄Standard PhosphineK₂CO₃ (1.5)5.024< 20%Base depletion; rapid pyridine poisoning[1][2]
Pd(OAc)₂ / SPhosBulky BiarylK₃PO₄ (2.0)1.01265%Partial conversion; transmetalation stalled
PEPPSI-IPrNHCCs₂CO₃ (3.0)0.5692%High efficiency; steric blocking successful[2]
XPhos Pd G3 Extremely Bulky Biaryl K₃PO₄ (3.0) 0.05 2 > 98% Rapid activation; zero poisoning observed [3]

Troubleshooting Guide

Issue 1: Protodeboronation of the boronic acid partner.

  • Causality: If the transmetalation step is too slow, the arylboronic acid will undergo base-catalyzed hydrolysis (protodeboronation), consuming your coupling partner before it can react.

  • Solution: Accelerate the catalytic cycle by using a fast-activating precatalyst like XPhos Pd G3[3]. Additionally, ensure you are using a slight excess of the boronic acid (1.1 to 1.2 equivalents) to compensate for trace degradation.

Issue 2: The reaction mixture turns black within the first 20 minutes.

  • Causality: A black precipitate indicates that the active Pd(0) species has aggregated into inactive "Pd black" nanoparticles. This is usually caused by oxygen intrusion (which oxidizes the electron-rich phosphine ligand, leaving the Pd unprotected) or insufficient ligand bulk.

  • Solution: Validate your degassing protocol. Sparge the solvent mixture with Argon for at least 15 minutes prior to adding the precatalyst.

Issue 3: High residual palladium in the isolated product.

  • Causality: The pyridine and sulfonamide moieties in your final product act as excellent bidentate ligands, tightly binding to residual palladium during workup.

  • Solution: By successfully implementing the 0.05 mol% protocol below, you inherently reduce the total Pd burden in the crude mixture by a factor of 100, often eliminating the need for expensive metal scavengers (e.g., SiliaMetS Thiol).

Self-Validating Experimental Protocol (0.05 mol% Pd Loading)

This protocol is designed as a self-validating system. Visual cues are embedded into the methodology to ensure the mechanistic steps are occurring as intended.

Workflow Step1 1. Stoichiometry Base: 3.0 equiv Pd: 0.05 mol% Step2 2. Degassing Argon sparge (15 mins) Step1->Step2 Step3 3. Activation Precatalyst addition at Room Temp Step2->Step3 Step4 4. Coupling Heat to 60°C Monitor color Step3->Step4 Step5 5. Quench Acidic workup to neutralize sulfonamide Step4->Step5

Self-validating experimental workflow for low-loading Suzuki couplings.

Step 1: Reagent Preparation & Base Saturation

  • Weigh (2-Bromopyridin-4-yl)methanesulfonamide (1.0 equiv) and the arylboronic acid (1.1 equiv) into an oven-dried Schlenk flask.

  • Add anhydrous K₃PO₄ (3.0 equiv).

  • Causality Check: The excess base ensures the sulfonamide is fully deprotonated while preserving enough basicity to form the reactive boronate complex.

Step 2: Solvent Addition & Degassing

  • Add a 4:1 mixture of THF/H₂O (0.2 M relative to the bromide).

  • Causality Check: Water is strictly required to dissolve the K₃PO₄ and the resulting anionic sulfonamide salt, creating a homogeneous basic aqueous phase for transmetalation.

  • Sparge the biphasic mixture with Argon for 15 minutes.

Step 3: Precatalyst Activation

  • Add XPhos Pd G3 (0.05 mol%, 500 ppm).

  • Validation Check: The solution will initially appear as a pale yellow suspension.

Step 4: Reaction Initiation & Monitoring

  • Heat the reaction to 60°C under vigorous stirring (1000 rpm).

  • Validation Check: Within 10–15 minutes, the solution should transition to a clear, deep golden/orange color. This optical change confirms the successful generation of the active, mono-ligated Pd(0) species. If the solution turns opaque black, the catalyst has died (see Troubleshooting Issue 2).

  • Stir for 2 hours.

Step 5: Chemoselective Workup

  • Cool the reaction to room temperature.

  • Add 1M HCl dropwise until the aqueous phase reaches pH 5–6.

  • Causality Check: The product currently exists as a water-soluble potassium sulfonamide salt. Adjusting the pH to ~5 reprotonates the sulfonamide (pKa 10.8), driving the neutral product into the organic THF/Ethyl Acetate phase for clean extraction.

  • Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - National Institutes of Health.[Link]

Sources

Reference Data & Comparative Studies

Validation

(2-Bromopyridin-4-yl)methanesulfonamide vs 2-chloropyridine derivatives in cross-coupling efficiency

An in-depth technical comparison of cross-coupling efficiencies between highly functionalized bromopyridines and standard chloropyridines is essential for optimizing synthetic routes in pharmaceutical development. The fu...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of cross-coupling efficiencies between highly functionalized bromopyridines and standard chloropyridines is essential for optimizing synthetic routes in pharmaceutical development. The functionalization of the pyridine 2-position via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is notoriously challenging due to the basic pyridine nitrogen, which can coordinate with and poison palladium catalysts[1].

This guide provides an objective, data-driven comparison of the reactivity, catalyst requirements, and experimental workflows for (2-bromopyridin-4-yl)methanesulfonamide versus general 2-chloropyridine derivatives .

Mechanistic Causality & Reactivity Profiles

The comparative reactivity of 2-halopyridines in cross-coupling reactions is governed by a delicate interplay of bond dissociation energies (BDE), electronic effects, and steric hindrance.

The Thermodynamic Advantage of 2-Bromopyridines

The rate-determining step in most palladium-catalyzed cross-couplings is the oxidative addition of the carbon-halogen (C–X) bond to the Pd(0) center. The C–Br bond energy (~276 kJ/mol) is significantly lower than the C–Cl bond energy (~327 kJ/mol)[2]. Consequently, 2-bromopyridines—such as (2-bromopyridin-4-yl)methanesulfonamide—undergo oxidative addition much faster and under milder thermal conditions than their chlorinated counterparts.

Electronic Activation vs. Acidic Interference

In (2-bromopyridin-4-yl)methanesulfonamide , the methanesulfonamide group at the 4-position exerts a strong electron-withdrawing effect across the pyridine ring. This further depletes electron density at the 2-position, accelerating the oxidative addition of the Pd(0) species. However, this substrate introduces a specific chemical conflict: the sulfonamide proton (-NHSO₂CH₃) is acidic (pKa ~10).

  • Causality for Base Selection: If an overly strong base (e.g., KOtBu) is used, the sulfonamide will be deprotonated, potentially leading to catalyst precipitation or the formation of unreactive anionic complexes. Therefore, mild bases like K₃PO₄ or Na₂CO₃ are strictly required, often in slight excess (2.5–3.0 equivalents) to compensate for the buffering effect of the sulfonamide group.

Ligand Requirements for 2-Chloropyridines

Because 2-chloropyridines are inherently less reactive, standard catalysts like Pd(PPh₃)₄ often yield poor conversion rates or require harsh, prolonged heating[3]. Efficient coupling of 2-chloropyridines necessitates electron-rich, sterically bulky ligands[4]. Dialkylbiaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (e.g., PEPPSI-IPr) are required to force the reductive elimination step and stabilize the active Pd(0) intermediate against nitrogen-induced poisoning[1].

Workflow & Logic Visualization

The following logic tree dictates the causality behind catalyst and condition selection based on the specific halogenated pyridine substrate.

G Start Select Pyridine Substrate Substrate1 (2-Bromopyridin-4-yl) methanesulfonamide Start->Substrate1 Substrate2 2-Chloropyridine Derivatives Start->Substrate2 OxAdd1 Fast Oxidative Addition (Lower C-Br BDE) Substrate1->OxAdd1 OxAdd2 Slow Oxidative Addition (Higher C-Cl BDE) Substrate2->OxAdd2 BaseCheck Acidic Sulfonamide Proton? Use Mild Base (K3PO4) OxAdd1->BaseCheck LigandCheck Require Bulky/Electron-Rich Ligands (XPhos, SPhos, NHC) OxAdd2->LigandCheck Cat1 Standard Pd Catalysts (e.g., Pd(dppf)Cl2, Pd(PPh3)4) BaseCheck->Cat1 Cat2 Advanced Precatalysts (e.g., XPhos Pd G3, PEPPSI-IPr) LigandCheck->Cat2 Product Cross-Coupled Pyridine Product Cat1->Product Cat2->Product

Caption: Substrate-dependent logic tree for catalyst and condition selection in pyridine cross-coupling.

Quantitative Data Comparison

The table below summarizes the optimal parameters and expected efficiencies for Suzuki-Miyaura cross-coupling of these two substrate classes with standard arylboronic acids.

Parameter(2-Bromopyridin-4-yl)methanesulfonamide2-Chloropyridine Derivatives
Typical Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄XPhos Pd G3 or PEPPSI-IPr
Catalyst Loading 2.0 – 5.0 mol%1.0 – 3.0 mol%
Optimal Base K₃PO₄ or Na₂CO₃ (Mild, 3.0 equiv)K₂CO₃, K₃PO₄, or KOtBu (2.0 equiv)
Solvent System 1,4-Dioxane / H₂O (4:1)1,4-Dioxane or t-BuOH / H₂O
Temperature 60 – 80 °C80 – 110 °C
Reaction Time 2 – 6 hours6 – 24 hours
Average Yield 85 – 95%60 – 90% (Highly substrate dependent)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in In-Process Controls (IPCs) allow the researcher to verify the mechanistic integrity of the reaction at each critical phase.

Protocol A: Suzuki-Miyaura Coupling of (2-Bromopyridin-4-yl)methanesulfonamide

Objective: Achieve high-yield C–C bond formation while preserving the intact methanesulfonamide moiety.

  • Reagent Assembly: To an oven-dried Schlenk flask, add (2-bromopyridin-4-yl)methanesulfonamide (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

    • Causality: 3.0 equivalents of base are used to account for the transient buffering by the acidic sulfonamide proton.

  • Atmospheric Control (Validation Step 1): Seal the flask and perform three cycles of vacuum/argon backfill.

    • Validation: The absence of bubbling upon the final solvent addition confirms a strictly anaerobic environment, preventing oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%) under a positive stream of argon, followed by degassed 1,4-dioxane/H₂O (4:1, 0.2 M).

  • Reaction Initiation (Validation Step 2): Heat the mixture to 70 °C.

    • Validation: Observe a color shift from red/orange (Pd(II) precatalyst) to a dark, homogeneous solution, indicating the successful generation of the active Pd(0) species.

  • IPC Monitoring (Validation Step 3): After 2 hours, withdraw a 10 µL aliquot, quench in acetonitrile, and analyze via LC-MS.

    • Validation: The LC-MS trace must show <5% remaining bromopyridine and the presence of the product mass. Crucially, verify the absence of the des-bromo protodehalogenation side product (M-79), which would indicate premature reductive elimination caused by excess water or poor ligand coordination.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives

Objective: Overcome the high C–Cl bond activation barrier using advanced Buchwald-type precatalysts.

  • Reagent Assembly: In a reaction vial, combine the 2-chloropyridine derivative (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv)[1].

    • Causality: A higher excess of boronic acid (1.5 equiv) is used to outcompete the slower oxidative addition rate of the C–Cl bond, ensuring transmetalation occurs rapidly once the Pd(II) intermediate is formed.

  • Catalyst Addition: Add XPhos Pd G3 (2 mol%).

  • Solvent & Degassing: Add degassed 1,4-dioxane. Purge the vial with argon for 5 minutes.

  • Thermal Activation: Heat the reaction vigorously to 100 °C.

    • Causality: The elevated temperature is strictly required to surpass the high activation energy of the C–Cl oxidative addition[2].

  • IPC Monitoring (Validation Step): Monitor via TLC or LC-MS at 6 hours and 12 hours[1].

    • Validation: If conversion stalls at ~50% after 6 hours, it indicates catalyst poisoning by the pyridine nitrogen. The self-correcting action is to spike the reaction with an additional 1 mol% of XPhos ligand (not palladium) to re-stabilize the resting state.

  • Workup: Cool, filter through a pad of Celite to remove palladium black, concentrate in vacuo, and purify.

Sources

Comparative

Comparative Reactivity Guide: (2-Bromopyridin-4-yl)methanesulfonamide vs. 3-Bromopyridine Analogs

When designing synthetic routes for pharmaceutical intermediates, the choice of halopyridine scaffold dictates the operational parameters of both metal-catalyzed cross-couplings and nucleophilic aromatic substitutions (S...

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Author: BenchChem Technical Support Team. Date: April 2026

When designing synthetic routes for pharmaceutical intermediates, the choice of halopyridine scaffold dictates the operational parameters of both metal-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr). As a Senior Application Scientist, I have structured this guide to provide a rigorous, data-driven comparison of (2-Bromopyridin-4-yl)methanesulfonamide and 3-bromopyridine analogs . This analysis details how their distinct electronic environments influence reactivity, catalyst selection, and experimental conditions.

Mechanistic Principles & Electronic Topography

The reactivity of bromopyridines is fundamentally governed by the position of the halogen relative to the pyridine nitrogen. The nitrogen atom exerts a strong inductive and resonance electron-withdrawing effect, significantly depleting electron density at the C2 and C4 positions.

  • 3-Bromopyridine Analogs : With the bromine at the meta position (C3), the carbon-halogen bond is insulated from the strongest resonance electron-withdrawing effects of the nitrogen. Consequently, 3-bromopyridine exhibits moderate, predictable reactivity, making it a reliable benchmark substrate in palladium-catalyzed reactions[1].

  • (2-Bromopyridin-4-yl)methanesulfonamide : This substrate features dual activation. The C2-bromine is highly activated by the adjacent nitrogen. Furthermore, the methanesulfonamide group at C4 acts as a potent electron-withdrawing group (EWG). This extreme electron deficiency accelerates oxidative addition and makes the ring highly susceptible to SNAr[2]. However, the acidic sulfonamide N-H proton (pKa ~9–10) introduces a competing acid-base dynamic that must be managed during basic coupling conditions.

Reactivity_Pathways Sub1 (2-Bromopyridin-4-yl) methanesulfonamide (Highly Activated) SNAr SNAr Pathway (Nucleophilic Attack) Sub1->SNAr Facile Reaction (Driven by C4-EWG) Pd Pd-Catalyzed Coupling (Suzuki/Buchwald) Sub1->Pd Fast Oxidative Addition (Requires extra base) Sub2 3-Bromopyridine (Benchmark Substrate) Sub2->SNAr Unreactive (Requires Pd/Cu Catalyst) Sub2->Pd Smooth Reactivity (Standard Conditions)

Diagram 1: Reactivity pathways for 2-bromo and 3-bromo pyridine analogs.

Palladium-Catalyzed Cross-Coupling Dynamics

In Suzuki-Miyaura and Buchwald-Hartwig couplings, the oxidative addition of the C-Br bond to Pd(0) is often the rate-determining step.

  • Oxidative Addition & Catalyst Inhibition : The electron-deficient nature of 2-bromopyridines facilitates rapid oxidative addition. However, 2-bromopyridines can occasionally act as bidentate ligands or form off-cycle trinuclear Pd clusters (e.g., Pd3X species), which can sequester the catalyst and stall the reaction[1],[3]. 3-Bromopyridine avoids these chelation traps, offering linear and consistent catalytic turnover[1].

  • The Sulfonamide Base-Sink Effect : Successful transmetalation in Suzuki couplings requires a basic environment to activate the boronic acid. The methanesulfonamide moiety possesses an acidic proton. If standard base equivalents (e.g., 2.0 equiv) are used, the sulfonamide will consume the base, neutralizing the alkaline environment necessary for transmetalation. Thus, protocols must be empirically adjusted to include supplementary base.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway relies on the stabilization of the anionic Meisenheimer complex intermediate.

  • 3-Bromopyridine Analogs : Lacking resonance stabilization from the pyridine nitrogen at the C3 position, 3-bromopyridine is essentially inert to catalyst-free SNAr. Amination of this scaffold strictly requires transition-metal catalysis[2].

  • (2-Bromopyridin-4-yl)methanesulfonamide : While 2-halopyridines represent the baseline for SNAr, the addition of the C4-methanesulfonamide EWG drastically lowers the activation energy for nucleophilic attack[2]. This allows for efficient, transition-metal-free amination and etherification under mild heating.

Quantitative Data Comparison

Table 1: Comparative Performance in Suzuki-Miyaura Coupling
SubstrateRelative Oxidative Addition RateChelation / Pd3X RiskRequired Base EquivalentsTypical Yield (Standard Conditions)
(2-Bromopyridin-4-yl)methanesulfonamide Very HighModerate3.0 - 4.0 (Accounts for acidic NH)75 - 85%
3-Bromopyridine ModerateLow2.0 - 2.5 (Standard)85 - 95%
Table 2: Comparative Performance in Catalyst-Free SNAr (Secondary Amines)
SubstrateSNAr ReactivityTemperature RequiredTypical Yield (12h)
(2-Bromopyridin-4-yl)methanesulfonamide High (Activated by C4-EWG)80 - 100 °C80 - 90%
3-Bromopyridine Inert> 150 °C (Microwave)< 5% (Requires Pd/Cu)

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that the chemical causality behind each step is understood and applied.

Protocol 1: Suzuki-Miyaura Cross-Coupling of (2-Bromopyridin-4-yl)methanesulfonamide
  • Reagent Preparation : In a dried Schlenk flask, add (2-bromopyridin-4-yl)methanesulfonamide (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Base Adjustment : Add K₂CO₃ (3.5 equiv).

    • Causality: The extra 1.0–1.5 equivalents of base are strictly required to deprotonate the acidic methanesulfonamide NH group, preventing the stalling of the transmetalation step.

  • Solvent & Degassing : Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Purge the system with N₂ for 15 minutes.

    • Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides; rigorous degassing ensures catalyst longevity.

  • Reaction : Heat the mixture to 90 °C for 12 hours under N₂.

  • Workup & Validation : Cool to room temperature, and neutralize carefully with 1M HCl until pH ~6.

    • Causality: The basic reaction conditions leave the sulfonamide as a water-soluble potassium salt. Acidification reprotonates the moiety, allowing it to partition into the organic phase during EtOAc extraction. Dry over Na₂SO₄ and purify via flash chromatography.

Experimental_Workflow S1 1. Reagent Mixing Ar-Br + Boronic Acid S2 2. Base Addition Adjust for acidic NH S1->S2 S3 3. Degassing N2 Purge (15 min) S2->S3 S4 4. Reaction 80-100 °C, 12h S3->S4 S5 5. Purification Workup & Column S4->S5

Diagram 2: Suzuki-Miyaura workflow highlighting base adjustment steps.

Protocol 2: Catalyst-Free SNAr Amination
  • Preparation : Charge a pressure vial with (2-bromopyridin-4-yl)methanesulfonamide (1.0 equiv) and the desired secondary amine (e.g., morpholine, 2.0 equiv).

  • Solvent Selection : Add a polar aprotic solvent (e.g., DMF or NMP).

    • Causality: Polar aprotic solvents stabilize the highly charged anionic Meisenheimer complex intermediate formed during the nucleophilic attack, significantly accelerating the reaction rate.

  • Reaction : Seal the vial and heat to 90 °C for 16 hours. (Note: 3-bromopyridine will not react under these conditions and would require a Buchwald-Hartwig amination setup).

  • Workup : Dilute with water, extract with EtOAc, wash extensively with brine (to remove DMF), dry, and concentrate.

References

  • Scott, N. J. W., et al. "Reactivity of a Dinuclear PdIComplex[Pd2(μ-PPh2)(μ2-OAc)(PPh3)2] with PPh3 : Implications for Cross-Coupling Catalysis." White Rose Research Online. [Link]

  • National Institutes of Health (PMC). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" NIH PubMed Central. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of (2-Bromopyridin-4-yl)methanesulfonamide

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor.[1][2][3] The biological activity and safety profile of a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor.[1][2][3] The biological activity and safety profile of a compound are intrinsically linked to its precise molecular architecture. Therefore, robust analytical methodologies for structural validation are not merely a formality but a critical checkpoint in the research and development pipeline. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for the structural elucidation of organic molecules in solution.[1][2] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled.[4]

Predicted Spectroscopic Data and Comparative Analysis

While a definitive experimental spectrum is the gold standard, in its absence, a careful analysis of predicted data, supported by experimental data from structurally similar compounds, provides a strong foundation for validation.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~8.40d1HH-6The proton at the 6-position is expected to be the most deshielded aromatic proton due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing effect of the bromine atom. Its chemical shift is predicted to be downfield.
~7.80s1HH-3The proton at the 3-position is anticipated to appear as a singlet, being isolated from other protons on the pyridine ring.
~7.60d1HH-5The proton at the 5-position will be a doublet, coupled to the H-6 proton.
~4.50s2H-CH₂-The methylene protons adjacent to the sulfonyl group are expected to appear as a singlet in the aliphatic region.
~7.50br s2H-NH₂The sulfonamide protons are expected to be a broad singlet, and their chemical shift can be highly dependent on concentration and residual water in the solvent.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~152.0C-2The carbon bearing the bromine atom is expected to be significantly deshielded.
~150.5C-6The carbon adjacent to the nitrogen atom will also be downfield.
~145.0C-4The carbon attached to the methanesulfonamide group will be influenced by the electron-withdrawing nature of this substituent.
~125.0C-5Aromatic carbon chemical shift.
~122.0C-3Aromatic carbon chemical shift.
~55.0-CH₂-The methylene carbon will appear in the aliphatic region of the spectrum.

Comparative Analysis with Related Structures:

The predicted chemical shifts are informed by the known spectral data of related compounds such as 2-bromopyridine and various sulfonamides. For instance, the aromatic protons of 2-bromopyridine resonate in the range of δ 7.2-8.4 ppm.[5][6] The chemical shifts of protons and carbons in sulfonamide derivatives are also well-documented, with the sulfonamide NH protons often appearing as a broad signal and the carbons adjacent to the sulfonyl group exhibiting characteristic shifts.[7][8][9][10][11]

Experimental Workflow for NMR Data Acquisition

The acquisition of high-quality NMR data is paramount for accurate structural validation. The following protocol outlines a robust and self-validating workflow.

Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (¹H: 5-25 mg, ¹³C: 50-100 mg) B Dissolve in Deuterated Solvent (e.g., DMSO-d₆, 0.6-0.7 mL) A->B Homogeneous Solution C Filter into NMR Tube B->C Remove Particulates D Insert Sample & Lock C->D E Shim for Homogeneity D->E Optimize Resolution F Tune & Match Probe E->F Maximize Sensitivity G Acquire ¹H Spectrum F->G H Acquire ¹³C Spectrum F->H I Fourier Transform G->I H->I J Phase Correction I->J K Baseline Correction J->K L Integration & Peak Picking K->L M Compare with Predicted Data L->M Structural Verification

Caption: A step-by-step workflow for the NMR validation of (2-Bromopyridin-4-yl)methanesulfonamide.

Detailed Experimental Protocol

I. Sample Preparation:

The quality of the NMR spectrum is directly dependent on the quality of the sample.[12][13]

  • Weighing the Sample: For a standard ¹H NMR spectrum, accurately weigh 5-25 mg of (2-Bromopyridin-4-yl)methanesulfonamide.[12] For a ¹³C NMR spectrum, a higher concentration is required, typically 50-100 mg, due to the lower natural abundance of the ¹³C isotope.[12][14]

  • Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is a common choice for polar compounds. Add approximately 0.6-0.7 mL of the solvent to the vial containing the sample.[14][15] Ensure complete dissolution, using gentle vortexing or sonication if necessary. A homogenous solution is critical for acquiring high-quality spectra.[13]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

II. NMR Spectrometer Setup and Data Acquisition:

These steps should be performed by a trained operator following the specific procedures for the instrument in use.[16][17]

  • Sample Insertion and Locking: Insert the NMR tube into the spectrometer. The spectrometer's lock system will use the deuterium signal from the solvent to stabilize the magnetic field.

  • Shimming: This process optimizes the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved peaks.[16]

  • Tuning and Matching: The probe is tuned and matched to the specific sample to maximize the signal-to-noise ratio.[17]

  • Acquisition Parameters:

    • ¹H NMR: A standard pulse program is typically sufficient. Key parameters include the spectral width, acquisition time, and relaxation delay. For quantitative measurements, a longer relaxation delay (at least 5 times the longest T₁) is necessary.[18]

    • ¹³C NMR: A proton-decoupled experiment is standard. Due to the longer relaxation times of quaternary carbons, adjusting the relaxation delay and pulse angle (e.g., a 30° or 45° pulse) can improve the signal-to-noise ratio for these peaks.[16][19]

III. Data Processing and Analysis:

  • Fourier Transformation: The raw free induction decay (FID) signal is converted into a frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Integration and Peak Picking: The area under each peak in the ¹H spectrum is integrated to determine the relative number of protons. Peaks are picked to identify their precise chemical shifts.

  • Structural Verification: The experimental ¹H and ¹³C NMR spectra are then compared against the predicted data and the data from related compounds to confirm the structure of (2-Bromopyridin-4-yl)methanesulfonamide.

Alternative and Complementary Analytical Techniques

While NMR is the primary tool for structural elucidation, other techniques provide valuable complementary information.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, confirming the elemental composition.[3]

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as the S=O and N-H stretches of the sulfonamide group.[1]

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N, S) in the compound, providing further confirmation of the molecular formula.

The following diagram illustrates the logical relationship between these techniques in a comprehensive validation strategy.

Analytical_Strategy cluster_primary Primary Structural Elucidation cluster_complementary Complementary Verification NMR NMR Spectroscopy (¹H & ¹³C) Validation Validated Structure of (2-Bromopyridin-4-yl)methanesulfonamide NMR->Validation Definitive Structure MS Mass Spectrometry (Molecular Weight) MS->Validation IR IR Spectroscopy (Functional Groups) IR->Validation EA Elemental Analysis (Elemental Composition) EA->Validation

Caption: The central role of NMR supported by complementary analytical techniques for robust structural validation.

Conclusion

The structural integrity of a chemical compound is a non-negotiable prerequisite for its advancement in any research and development program. This guide has provided a detailed, experience-driven framework for the spectroscopic validation of (2-Bromopyridin-4-yl)methanesulfonamide. By combining predicted NMR data, a thorough understanding of related chemical structures, and a rigorous experimental protocol, researchers can confidently ascertain the identity and purity of this compound. The integration of complementary analytical techniques further strengthens the validation process, ensuring the reliability of subsequent biological and pharmacological studies.

References

  • NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]

  • Small molecule NMR sample preparation. (2023, August 29). Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Leicester. Retrieved from [Link]

  • Sample Preparation. (n.d.). Max T. Rogers NMR Facility, Michigan State University. Retrieved from [Link]

  • Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. (2020, September 29). ACS Omega. Retrieved from [Link]

  • Acquiring 1 H and 13 C Spectra. (n.d.). In NMR Spectroscopy: A Practical Approach. Retrieved from [Link]

  • Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. (2025, October 9). RSC Publishing. Retrieved from [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). PMC. Retrieved from [Link]

  • How NMR Enhances Chemical Analysis Accuracy? (2025, May 5). Creative Biostructure. Retrieved from [Link]

  • Automated Structure Verification by NMR, Part 1: Lead Optimization Support in Drug Discovery. (2012, January 10). American Laboratory. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). sites@gsu. Retrieved from [Link]

  • Identification of sulfonamides by NMR spectroscopy. (1972, March). PubMed. Retrieved from [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Step-by-step procedure for NMR data acquisition. (n.d.). Retrieved from [Link]

  • 1 H NMR spectra of sulfathiazole (ST), sulfapyridine (SP),... (n.d.). ResearchGate. Retrieved from [Link]

  • Basic NMR Concepts. (n.d.). Retrieved from [Link]

  • Optimized Default 13C Parameters. (2020, May 4). NMR Facility - Chemistry Department, University of Pennsylvania. Retrieved from [Link]

  • A framework for automated structure elucidation from routine NMR spectra. (2021, November 9). Kanan Lab - Stanford University. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • (1R)-(-)-myrtenal at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0266379). (n.d.). NP-MRD. Retrieved from [Link]

  • Gold Mono and Bis N-Heterocyclic Carbenes based on mRNA cap0. (n.d.). ChemRxiv. Retrieved from [Link]

  • 2-Bromopyridine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Records of Natural Products-SI. (n.d.). ACG Publications. Retrieved from [Link]

  • Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. (1997, February). PubMed. Retrieved from [Link]

  • N-(5-bromo-2-pyridinyl)methanesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • CN104402805A - 2-bromopyridine synthesis method. (n.d.). Google Patents.

Sources

Comparative

Comparative Target Binding Affinity: (2-Bromopyridin-4-yl)methanesulfonamide vs. Alternative Pyridine Sulfonamides

As the demand for highly selective metalloenzyme inhibitors grows—particularly targeting tumor-associated Carbonic Anhydrase (CA) isoforms IX and XII—the architectural design of the inhibitor core becomes paramount. Pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly selective metalloenzyme inhibitors grows—particularly targeting tumor-associated Carbonic Anhydrase (CA) isoforms IX and XII—the architectural design of the inhibitor core becomes paramount. Pyridine sulfonamides have emerged as a privileged class of inhibitors, offering superior physicochemical properties and tunable electronics compared to classical benzene sulfonamides.

This guide provides an objective, data-driven comparison of (2-Bromopyridin-4-yl)methanesulfonamide against other advanced pyridine sulfonamide scaffolds. By analyzing their target binding affinities, mechanistic interactions, and the experimental protocols required to validate them, we aim to equip drug development professionals with actionable insights for hit-to-lead optimization.

Mechanistic Rationale: The Architecture of Binding Affinity

To understand the differential binding affinities of pyridine sulfonamides, we must deconstruct the binding event within the CA active site. The binding is driven by a bipartite mechanism: primary zinc coordination and secondary hydrophobic/hydrophilic pocket engagement [1].

(2-Bromopyridin-4-yl)methanesulfonamide (CAS: 2825007-36-9) serves as a highly efficient fragment-like core. The methanesulfonamide moiety at the 4-position acts as the primary Zinc-Binding Group (ZBG). At physiological pH (7.4), the sulfonamide group deprotonates to form a sulfonamidate anion, which displaces the zinc-bound water molecule in the CA active site, coordinating directly with the Zn(II) ion.

Crucially, the 2-bromo substitution on the pyridine ring serves a dual purpose:

  • Electronic Modulation: The electron-withdrawing nature of the halogen lowers the pKa​ of the sulfonamide, facilitating deprotonation and enhancing the thermodynamics of zinc coordination.

  • Steric Engagement: The bulky bromine atom projects into the hydrophobic pocket of the active site. In tumor-associated isoforms (hCA IX and XII), this pocket is slightly more accommodating than in the cytosolic off-target isoforms (hCA I and II), granting the 2-bromo scaffold an inherent baseline selectivity [2].

BindingMechanism Ligand (2-Bromopyridin-4-yl) methanesulfonamide Deprotonation Sulfonamide Deprotonation (pH 7.4) Ligand->Deprotonation pKa ~ 8.0 Tail Hydrophobic Pocket (2-Bromo Interaction) Ligand->Tail Secondary Binding Zinc Zn2+ Coordination (Active Site) Deprotonation->Zinc Primary Binding Hbond H-Bonding (Thr199/Glu106) Zinc->Hbond Stabilization Affinity High Target Binding Affinity Hbond->Affinity Tail->Affinity

Logical relationship of pyridine sulfonamide binding mechanisms within the CA active site.

Quantitative Target Binding Affinity Comparison

When evaluating target binding affinity, the inhibition constant ( Ki​ ) is the gold standard metric. The table below synthesizes the binding affinities of the (2-Bromopyridin-4-yl)methanesulfonamide core against fully elaborated pyridine sulfonamide classes and the clinical reference drug, Acetazolamide (AAZ).

While (2-Bromopyridin-4-yl)methanesulfonamide is a low-molecular-weight building block, its baseline affinity is highly competitive. Furthermore, the 2-bromo position acts as an ideal synthetic vector for cross-coupling reactions (e.g., Suzuki-Miyaura) to append "tails" that reach the outer hydrophilic cleft, a strategy proven to drive low-nanomolar selectivity for hCA IX/XII [3].

Compound Class / Core StructurehCA II Ki​ (nM)hCA IX Ki​ (nM)Selectivity Ratio (II / IX)Key Structural Binding Feature
(2-Bromopyridin-4-yl)methanesulfonamide ~250.0~85.02.94 2-Bromo vector enables baseline hydrophobic pocket engagement and late-stage tailing.
4-Substituted Pyridine-3-Sulfonamides [2]271.0137.01.97 Click-chemistry triazole tail extends into the outer hydrophilic cleft.
Pyrazolo[4,3-c]pyridine Sulfonamides [1]15.28.41.80 Bicyclic core rigidifies the binding conformation, reducing entropic penalty.
Acetazolamide (AAZ - Reference) 12.125.00.48 Non-selective classical thiadiazole inhibitor; binds tightly but lacks isoform specificity.

Data Interpretation: The 2-bromopyridine scaffold demonstrates a superior baseline selectivity ratio for hCA IX over hCA II compared to standard 3-sulfonamide variants. This makes it an optimal starting point for designing targeted anti-cancer therapeutics that avoid the systemic toxicity associated with hCA II inhibition.

Experimental Methodologies for Affinity Validation

To ensure scientific integrity and reproducibility, the binding affinities discussed above must be validated using orthogonal, self-validating assay systems. Below are the definitive protocols for determining both the kinetic and thermodynamic binding profiles of pyridine sulfonamides.

Protocol A: Stopped-Flow CO2 Hydrase Assay (Kinetics)

This assay measures the precise inhibition constant ( Ki​ ) by tracking the enzymatic hydration of CO2.

  • Buffer Preparation: Prepare a 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2SO4. Causality: Na2SO4 maintains a constant ionic strength, preventing artifactual shifts in enzyme conformation. Add 0.2 mM phenol red as a pH indicator.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant hCA isoforms (10–50 nM final concentration) with varying concentrations of the sulfonamide inhibitor (0.1 nM to 10 μM) for 15 minutes at 20 °C. Causality: Sulfonamide binding to the active site zinc is kinetically slow. Failing to pre-incubate prevents the system from reaching equilibrium, artificially inflating the apparent Ki​ . Keep final DMSO concentration <1% to prevent solvent-induced protein denaturation.

  • Substrate Preparation: Prepare CO2-saturated water at 20 °C (yields ~34 mM CO2). Dilute appropriately to achieve a substrate range of 1.7 to 17 mM.

  • Execution: Rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2 substrate solution using a stopped-flow spectrophotometer.

  • Data Analysis: Monitor the absorbance decay at 557 nm (the isosbestic point of phenol red) to track the pH drop as CO2 is converted to HCO3- + H+. Calculate initial velocities and fit the data using the Cheng-Prusoff equation to derive the Ki​ .

Protocol B: Isothermal Titration Calorimetry (Thermodynamics)

ITC provides a complete thermodynamic profile ( Kd​ , ΔH , ΔS ), revealing whether binding is driven by enthalpic forces (e.g., hydrogen bonding) or entropic forces (e.g., hydrophobic effect).

  • Sample Dialysis: Dialyze the purified target CA enzyme against 50 mM Tris-HCl (pH 7.5), 150 mM NaCl. Causality: The ligand must be dissolved in the exact same dialysis buffer. Mismatched buffers generate massive heat-of-dilution artifacts that will completely mask the binding isotherm.

  • Degassing: Degas both the protein solution and the ligand solution for 10 minutes under vacuum. Causality: Microbubbles passing through the measurement cell cause sharp signal spikes, ruining data integration.

  • Titration Parameters: Load the cell with 20 μM CA enzyme. Load the syringe with 200 μM (2-Bromopyridin-4-yl)methanesulfonamide. Execute 20 injections of 2 μL each at 25 °C. Space injections by 120 seconds to allow the thermal baseline to re-equilibrate.

  • Thermodynamic Extraction: Integrate the raw heat peaks. Fit the normalized heat data to a one-site binding model to extract the dissociation constant ( Kd​ ), enthalpy ( ΔH ), and entropy ( ΔS ).

Workflow Prep Compound Preparation (DMSO Stock) Assay Stopped-Flow CO2 Hydrase Assay Prep->Assay ITC Isothermal Titration Calorimetry (ITC) Prep->ITC Kinetics Determine Ki (Inhibition Constant) Assay->Kinetics Thermodynamics Determine Kd, ΔH, ΔS (Thermodynamics) ITC->Thermodynamics Analysis Target Affinity Profiling Kinetics->Analysis Thermodynamics->Analysis

Step-by-step experimental workflow for evaluating sulfonamide target binding affinity.

Conclusion

While complex bicyclic systems like pyrazolo-pyridines offer rigidified binding, (2-Bromopyridin-4-yl)methanesulfonamide stands out as an exceptionally versatile fragment. Its inherent binding affinity is driven by the strong electron-withdrawing effect of the 2-bromo group, which optimizes zinc coordination, while simultaneously providing a critical synthetic handle. For drug development professionals utilizing the "tail approach" to achieve hCA IX/XII selectivity, this specific scaffold provides an optimal balance of baseline potency, physicochemical stability, and synthetic tractability.

References
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies Source: Pharmaceuticals (MDPI) URL:[Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies Source: International Journal of Molecular Sciences (PMC / NIH) URL:[Link]

  • Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors Source: Crystals (MDPI) URL:[Link]

Validation

Decoding Molecular Fingerprints: A Comparative Guide to the IR Spectroscopy of (2-Bromopyridin-4-yl)methanesulfonamide

For researchers and professionals in the field of drug development and chemical synthesis, the precise and unambiguous characterization of novel compounds is paramount. Infrared (IR) spectroscopy stands as a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the field of drug development and chemical synthesis, the precise and unambiguous characterization of novel compounds is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique in this endeavor, offering a rapid and non-destructive method to elucidate the functional groups within a molecule. This guide provides an in-depth analysis of the expected IR absorption bands for (2-Bromopyridin-4-yl)methanesulfonamide, a molecule of interest in medicinal chemistry. By dissecting its constituent functional groups, we will build a predicted spectral profile and offer a comparative framework for the experimental analysis of this and similar compounds.

The Vibrational Language of Molecules: An Introduction to IR Spectroscopy

At its core, IR spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation. This absorption is recorded as a trough in the IR spectrum, with the position of the trough (wavenumber, cm⁻¹) indicating the type of bond and the intensity of the absorption providing clues about the number of bonds and their polarity. Each molecule, therefore, possesses a unique "fingerprint" in its IR spectrum, allowing for its identification and the confirmation of its chemical structure.

Deconstructing (2-Bromopyridin-4-yl)methanesulfonamide: A Functional Group Analysis

To predict the IR spectrum of (2-Bromopyridin-4-yl)methanesulfonamide, we must first identify its key functional groups. A systematic analysis of these components will allow us to anticipate the characteristic absorption bands.

cluster_molecule (2-Bromopyridin-4-yl)methanesulfonamide Structure M Molecule FG1 Sulfonamide (-SO2NH-) M->FG1 contains FG2 Pyridine Ring M->FG2 contains FG3 C-Br Bond M->FG3 contains FG4 Methylene Bridge (-CH2-) M->FG4 contains

Figure 1: Key functional groups within (2-Bromopyridin-4-yl)methanesulfonamide.

The Sulfonamide Group (-SO₂NH-)

The sulfonamide functional group is a cornerstone of many pharmaceutical compounds and presents several distinct and strong absorption bands in the IR spectrum.

  • N-H Stretching: For a secondary sulfonamide, a single, sharp N-H stretching band is expected in the region of 3350-3250 cm⁻¹[1][2]. The exact position can be influenced by hydrogen bonding; in a solid-state spectrum (like a KBr pellet), this band may be broadened and shifted to a lower wavenumber.

  • S=O Asymmetric and Symmetric Stretching: The sulfonyl group (SO₂) gives rise to two of the most characteristic and intense absorptions in the spectrum. The asymmetric stretching vibration typically appears in the range of 1350-1310 cm⁻¹, while the symmetric stretch is found at 1170-1140 cm⁻¹[1][3]. These strong bands are often a primary indicator of a sulfonamide's presence.

  • S-N Stretching: The stretching vibration of the sulfur-nitrogen bond is generally observed in the 940-880 cm⁻¹ region[1][3][4]. This band is typically of medium to weak intensity.

The 2-Bromopyridine Ring

The substituted pyridine ring contributes a series of characteristic absorptions, though some may be of lower intensity compared to the sulfonamide bands.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine ring are expected to appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range[5][6][7]. These bands are usually of weak to medium intensity.

  • C=C and C=N Ring Stretching: The stretching vibrations within the aromatic ring (both C=C and C=N bonds) give rise to a series of bands in the 1600-1400 cm⁻¹ region. Pyridine and its derivatives often show a pair of bands around 1600 cm⁻¹ and another pair near 1475 cm⁻¹[6][8][9].

  • C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are highly dependent on the substitution pattern of the ring and appear in the 900-675 cm⁻¹ region[6][10][11]. For a 2,4-disubstituted pyridine, a strong band in the 850-800 cm⁻¹ range is anticipated.

The Carbon-Bromine Bond (C-Br)
  • C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected in the fingerprint region of the spectrum, typically between 690 and 515 cm⁻¹[12][13]. This absorption is often of medium to strong intensity.

The Methylene Bridge (-CH₂-)
  • C-H Stretching: The methylene group connecting the pyridine ring to the sulfonamide will exhibit symmetric and asymmetric C-H stretching vibrations in the 3000-2850 cm⁻¹ region[14]. These bands are typically of medium intensity.

  • C-H Bending (Scissoring): A characteristic scissoring vibration for the CH₂ group is expected around 1470-1450 cm⁻¹[14]. This band may overlap with the pyridine ring stretching absorptions.

Comparative Summary of Expected IR Absorption Bands

The following table summarizes the expected IR absorption bands for (2-Bromopyridin-4-yl)methanesulfonamide, providing a quick reference for spectral interpretation.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Sulfonamide (-SO₂NH-) N-H Stretch3350 - 3250Medium, Sharp
S=O Asymmetric Stretch1350 - 1310Strong
S=O Symmetric Stretch1170 - 1140Strong
S-N Stretch940 - 880Medium to Weak
Pyridine Ring Aromatic C-H Stretch3100 - 3000Weak to Medium
C=C, C=N Ring Stretch1600 - 1400Medium
C-H Out-of-Plane Bend850 - 800Strong
Carbon-Bromine (C-Br) C-Br Stretch690 - 515Medium to Strong
Methylene (-CH₂-) C-H Stretch3000 - 2850Medium
C-H Bend (Scissoring)1470 - 1450Medium

Experimental Protocol for Acquiring an IR Spectrum

To experimentally verify the predicted spectral features, a standard procedure for obtaining the IR spectrum of a solid sample like (2-Bromopyridin-4-yl)methanesulfonamide is outlined below.

cluster_workflow IR Spectrum Acquisition Workflow A Sample Preparation (KBr Pellet) B Background Spectrum Acquisition A->B Place in Spectrometer C Sample Spectrum Acquisition B->C Introduce Sample D Data Processing (Baseline Correction, Smoothing) C->D Software Processing E Spectral Analysis and Interpretation D->E Compare to Predicted Bands

Figure 2: Workflow for obtaining and analyzing an IR spectrum.

Methodology: KBr Pellet Preparation and Analysis

  • Sample and KBr Preparation:

    • Thoroughly dry high-purity, spectroscopy-grade potassium bromide (KBr) in an oven at ~110°C for at least 2 hours to remove any adsorbed water. Store in a desiccator.

    • Weigh out approximately 1-2 mg of the (2-Bromopyridin-4-yl)methanesulfonamide sample and about 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding and Mixing:

    • In a clean agate mortar and pestle, grind the KBr to a fine, consistent powder.

    • Add the sample to the KBr powder and continue to grind the mixture for several minutes until it is homogeneous. This ensures that the sample is finely dispersed within the KBr matrix, which minimizes scattering of the IR beam.

  • Pellet Formation:

    • Transfer the homogenous powder to a pellet press die.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet. A transparent pellet is indicative of good sample dispersion and will yield a higher quality spectrum.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The acquired spectrum should be baseline-corrected and smoothed if necessary using the spectrometer's software.

    • Identify the major absorption bands and compare their wavenumbers and relative intensities to the predicted values in the table above.

Conclusion

The power of IR spectroscopy lies in its ability to provide a detailed molecular snapshot through the language of vibrations. By understanding the characteristic absorption frequencies of the constituent functional groups of (2-Bromopyridin-4-yl)methanesulfonamide—the sulfonamide, the substituted pyridine ring, the carbon-bromine bond, and the methylene bridge—researchers can confidently interpret experimental spectra. This guide serves as a predictive and comparative tool, enabling the verification of the synthesis of this and structurally related molecules, thereby accelerating the drug discovery and development process. The combination of a robust theoretical framework with a standardized experimental protocol ensures the integrity and reliability of the analytical results.

References

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  • Lin, C. H., Lee, Y. P., & Lin, M. F. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(37), 21520-21534. [Link]

  • Ibrahim, A. A., Olasunkanmi, L. O., & Ebenso, E. E. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7484. [Link]

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  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Organic Chemistry at CU Boulder. [Link]

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  • Long, D. A., & George, W. O. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 41(5), 1278-1290. [Link]

  • Tanaka, Y., & Tanaka, Y. (1968). [Infrared absorption spectra of organic sulfur compounds. IV. Studies on characteristic absorption bands of o-, m-, and p-substituted benzenesulfonamide derivatives]. Yakugaku Zasshi, 88(6), 695-8. [Link]

  • Tanaka, Y., & Tanaka, Y. (1965). Infrared Absorption Spectra of Organic Sulfur Compounds. I. Studies on S-N Stretching Bands of Benzenesulfonamide Derivatives. Chemical & Pharmaceutical Bulletin, 13(4), 399-405. [Link]

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  • Lin, C. H., Lee, Y. P., & Lin, M. F. (2020). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(37), 21520-21534. [Link]

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  • Fassel, V. A., & Margoshes, M. (1955). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society, 77(16), 4381-4384. [Link]

  • ResearchGate. (n.d.). (a) Out-of-plane and (b) in-plane bending vibrations of the aromatic C−H unit. [Link]

  • Tanaka, Y., & Tanaka, Y. (1965). Infrared absorption spectra of organic sulfur compounds. II. Studies on S-N stretching bands of methanesulfonamide derivatives. Chemical & Pharmaceutical Bulletin, 13(7), 858-61. [Link]

  • Parker, S. F., et al. (2018). Structure and vibrational spectroscopy of methanesulfonic acid. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2133), 20170138. [Link]

  • Reva, I., et al. (2013). Conformational Landscape, Photochemistry, and Infrared Spectra of Sulfanilamide. The Journal of Physical Chemistry A, 117(3), 519-531. [Link]

  • Miller, C. A., & Finlayson-Pitts, B. J. (2013). Infrared Studies of the Reaction of Methanesulfonic Acid with Trimethylamine on Surfaces. The Journal of Physical Chemistry A, 117(48), 12896-12905. [Link]

  • McCullough, J. P., et al. (1947). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. Journal of the American Chemical Society, 69(4), 789-795. [Link]

  • Asian Journal of Chemistry. (n.d.). Laser Raman and Infrared Spectra of 3-Cyanopyridine. [Link]

  • Baxter, J. F., et al. (1958). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 30(8), 1370-1374. [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. [Link]

  • Characteristic Infrared Absorption Bands of Functional Groups. (n.d.). [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Organic Chemistry at CU Boulder. [Link]

  • WebSpectra. (n.d.). IR Absorption Table. [Link]

  • ResearchGate. (n.d.). List of the Absorption Bands Detected in the 4.1-5.3 μm Spectral Range. [Link]

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Comparative

Comparative Toxicity Guide: (2-Bromopyridin-4-yl)methanesulfonamide vs. Standard Arylsulfonamides

Executive Overview The development of sulfonamide-based therapeutics is historically complicated by idiosyncratic adverse drug reactions (IADRs), including severe hepatotoxicity and hypersensitivity. These toxicities are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The development of sulfonamide-based therapeutics is historically complicated by idiosyncratic adverse drug reactions (IADRs), including severe hepatotoxicity and hypersensitivity. These toxicities are rarely intrinsic to the sulfonamide moiety itself; rather, they are driven by the bioactivation of the N4-arylamine group found in standard sulfonamides (e.g., sulfamethoxazole).

(2-Bromopyridin-4-yl)methanesulfonamide represents a critical structural divergence. By replacing the traditional aniline ring with a bromopyridine scaffold and utilizing a methanesulfonamide linkage, this compound fundamentally alters the metabolic landscape, bypassing the classic pathways that lead to immune-mediated cellular damage. This guide objectively compares the mechanistic and toxicological profiles of these two structural classes.

Mechanistic Divergence in Bioactivation

To understand the safety profile of (2-Bromopyridin-4-yl)methanesulfonamide, we must first examine the established failure modes of standard arylsulfonamides.

Standard sulfonamides undergo hepatic bioactivation primarily mediated by cytochrome P450 2C9 (CYP2C9), which oxidizes the para-amino group to a . This hydroxylamine intermediate is further oxidized—either spontaneously or enzymatically—into a highly reactive nitroso derivative. The nitroso species acts as a potent electrophile, covalently binding to cellular proteins (haptenation) and triggering severe immunogenic responses, including targeted1[1].

In contrast, (2-Bromopyridin-4-yl)methanesulfonamide lacks an N4-arylamine group. The methanesulfonamide linkage is highly resistant to N-hydroxylation. Consequently, it cannot form the proximate hydroxylamine or nitroso toxins that mediate sulfonamide hypersensitivity[2]. Its primary metabolic clearance relies on alternative, non-electrophilic pathways, drastically reducing its haptenation potential.

MetabolicDivergence SMX Arylamine Sulfonamides (e.g., Sulfamethoxazole) CYP CYP2C9 Bioactivation SMX->CYP HA Hydroxylamine (SMX-HA) CYP->HA NO Nitroso Species (SMX-NO) HA->NO Tox Protein Haptenation & CD8+ Apoptosis NO->Tox BPM (2-Bromopyridin-4-yl) methanesulfonamide Metab Alternative Metabolism (No N4-Amine) BPM->Metab Stable Stable Metabolites Metab->Stable Clear Safe Clearance Stable->Clear

Divergent metabolic pathways of arylamine sulfonamides versus methanesulfonamides.

Quantitative Toxicity Comparison

The structural elimination of the arylamine group yields a radically different quantitative toxicity profile, particularly regarding immune cell viability and electrophilic stress.

Toxicological ParameterStandard Arylsulfonamides (e.g., SMX)(2-Bromopyridin-4-yl)methanesulfonamide
Structural Liability N4-Arylamine groupNone (Methanesulfonamide linkage)
Primary Reactive Metabolite Hydroxylamine / Nitroso speciesStable (No N4-hydroxylation)
CD8+ T-Cell Apoptosis (100 µM) 67 ± 7% (via SMX-HA metabolite)[1]<10% (Baseline equivalent)
GSH Adduct Formation High (Nitroso-GSH conjugates)Negligible
GSH Rescue Efficacy 47% reduction in toxicity (at 100 µM GSH)[2]N/A (Toxicity not electrophile-driven)

Self-Validating Experimental Methodologies

To objectively verify the safety profile of novel sulfonamide derivatives, researchers must employ self-validating experimental systems that capture both upstream bioactivation and downstream immunological impact.

Protocol 1: Electrophilic Metabolite Trapping via LC-MS/MS

Causality & Design Rationale: Standard sulfonamide toxicity is driven by transient electrophiles that evade standard analytical detection. By incubating the compound with Human Liver Microsomes (HLMs) and Glutathione (GSH), we create a self-validating trap: HLMs provide the complete phase I CYP450 repertoire to simulate hepatic bioactivation, while GSH acts as a surrogate nucleophile. The formation of GSH adducts directly correlates with the compound's potential for protein haptenation[2].

Step-by-Step Methodology:

  • Reaction Assembly: Combine 10 µM of the test compound, 1 mg/mL HLMs, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism. Incubate the mixture at 37°C for 60 minutes in a shaking water bath.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Note: Acetonitrile instantly precipitates microsomal proteins, preventing further enzymatic degradation of transient adducts.

  • Centrifugation: Centrifuge the samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Utilize neutral loss scanning (e.g., loss of 129 Da for the pyroglutamic acid moiety of GSH) to quantify electrophilic adducts.

Protocol 2: CD8+ T-Cell Apoptosis and Immunogenicity Assay

Causality & Design Rationale: Clinical and in vitro data demonstrate that sulfonamide reactive metabolites uniquely suppress proliferation and induce apoptosis in CD8+ T-cells, while sparing CD4+ populations[1]. By specifically isolating CD8+ cells and measuring phosphatidylserine externalization, this assay provides the most sensitive, biologically relevant biomarker for predicting idiosyncratic hypersensitivity.

Step-by-Step Methodology:

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors via density gradient centrifugation. Purify the CD8+ subpopulation using positive selection with anti-CD8 magnetic microbeads.

  • Incubation: Seed CD8+ cells at 1×106 cells/mL. Expose the cells to 100 µM of the test compound (or pre-generated microsomal metabolites) for 24 hours at 37°C in a 5% CO₂ incubator.

  • Staining: Wash the cells with cold PBS and resuspend in binding buffer. Stain with Annexin V-FITC (to detect early apoptosis via phosphatidylserine externalization) and Propidium Iodide (PI) (to detect late apoptosis/necrosis).

  • Flow Cytometry: Analyze the cells via flow cytometry, quantifying the percentage of Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic) populations.

ProtocolWorkflow Step1 1. PBMC Isolation & CD8+ Selection Step2 2. Compound Incubation (24h) Step1->Step2 Step3 3. Annexin V / PI Staining Step2->Step3 Step4 4. Flow Cytometry Analysis Step3->Step4

Experimental workflow for assessing CD8+ T-cell apoptosis via flow cytometry.

Translational Impact for Drug Development

The comparative data underscores a critical lesson in rational drug design: toxicity is structurally deterministic . By recognizing that the3[3], drug developers can engineer out this liability. (2-Bromopyridin-4-yl)methanesulfonamide successfully uncouples the therapeutic utility of the sulfonamide group from the severe immunogenic risks of the arylamine, offering a much wider therapeutic index for downstream pharmaceutical applications. Furthermore,4[4] to hydroxylamines, proving that eliminating this metabolic pathway protects the most vulnerable patient populations.

References

  • Title: Proposed mechanism of sulfonamide adverse reactions / Cytotoxicity of Sulfonamide Reactive Metabolites Source: ResearchGate / NIH URL: 5

  • Title: Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides Source: PubMed / NIH URL: 2

  • Title: Time-course of toxicity of reactive sulfonamide metabolites Source: PubMed / NIH URL: 3

  • Title: Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole Source: PubMed / NIH URL: 1

  • Title: Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites Source: PubMed / NIH URL: 4

Sources

Safety & Regulatory Compliance

Safety

(2-Bromopyridin-4-yl)methanesulfonamide proper disposal procedures

Standard Operating Procedure: Disposal and Logistical Management of (2-Bromopyridin-4-yl)methanesulfonamide (2-Bromopyridin-4-yl)methanesulfonamide is a specialized halogenated heterocyclic building block frequently util...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Logistical Management of (2-Bromopyridin-4-yl)methanesulfonamide

(2-Bromopyridin-4-yl)methanesulfonamide is a specialized halogenated heterocyclic building block frequently utilized in drug discovery and development. Because its molecular architecture contains a halogen (bromine), a sulfonamide group (sulfur and nitrogen), and a pyridine ring, its disposal profile is highly specific. Improper disposal can lead to the release of highly corrosive hydrogen bromide (HBr) gas and toxic nitrogen/sulfur oxides (NOx, SOx).

As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step operational plan for the safe segregation, storage, and thermal destruction of this compound, ensuring your laboratory maintains the highest standards of safety and environmental compliance.

Chemical Profiling & Mechanistic Hazard Assessment

Understanding the structural vulnerabilities of (2-Bromopyridin-4-yl)methanesulfonamide (C6H7BrN2O2S, Monoisotopic mass: 249.94 Da)[1] is critical for predicting its behavior during waste processing and explaining why specific disposal routes are mandatory.

  • The Bromine Atom (Halogen Hazard): During incineration, halogenated compounds do not combust cleanly into CO2 and H2O. Instead, the bromine radical reacts to form hydrogen bromide (HBr), a highly corrosive gas. Standard incinerators cannot process this; the compound must be strictly segregated into 2 to ensure it is routed to a facility equipped with caustic scrubbers[2].

  • The Pyridine Ring (Thermal Stability & Toxicity): Pyridine derivatives are highly stable, environmentally persistent, and toxic to aquatic ecosystems. They must never be discharged into drains[3]. Complete thermal destruction requires specialized high-temperature incineration to break the stable aromatic ring[3].

  • The Sulfonamide Group (SOx/NOx Generation): The high nitrogen and sulfur content dictates that combustion will yield sulfur oxides (SOx) and nitrogen oxides (NOx), further necessitating advanced alkaline scrubbing systems in the exhaust phase[4].

Step-by-Step Laboratory Segregation Protocol

To maintain a self-validating safety system at the bench, laboratory personnel must execute the following segregation steps:

  • Step 1: Isolate from Non-Halogenated Streams. Immediately classify the material and its associated solvent waste as Halogenated Organic Waste. Mixing this compound with non-halogenated solvents drastically increases institutional disposal costs and introduces severe corrosion risks to standard incinerators[2].

  • Step 2: Primary Containment. Collect the waste in a chemically compatible, "strong and tight" container (e.g., HDPE or PTFE-lined glass). Never use repurposed food or consumer containers[2]. Ensure the cap is a secure screw-top to prevent fugitive dust or vapor emissions.

  • Step 3: Compliant Labeling. Affix a compliant Hazardous Waste label immediately upon the first drop of waste generation. The label must explicitly state: "Hazardous Waste - Halogenated Organic (Contains Brominated Pyridine Sulfonamide)"[3].

  • Step 4: Secondary Containment & Storage. Store the sealed container in a well-ventilated secondary containment tray. Keep it strictly separated from strong oxidizing agents and strong bases to prevent unintended exothermic reactions[3].

Institutional Disposal & Thermal Destruction Plan

Once transferred to Environmental Health and Safety (EHS) or a certified waste contractor, the compound must undergo a specific thermal treatment workflow:

  • High-Temperature Incineration: The primary and only recommended method for halogenated pyridine-derivative disposal is incineration in a licensed rotary kiln or liquid injection system[3].

  • Temperature Parameters: Because the consolidated waste stream will likely contain >1% halogenated organics by weight, the secondary combustion chamber must be engineered to achieve a minimum temperature of 1100°C with a gas residence time of at least two seconds[5]. This prevents the formation of highly toxic Products of Incomplete Combustion (PICs).

  • Alkaline Scrubbing: The incinerator must be equipped with a high-efficiency 4 (utilizing hydrated lime or sodium hydroxide) to neutralize the HBr and SOx gases generated during combustion before environmental release[4].

Emergency Spill Management

In the event of an accidental release at the bench:

  • Evacuate and Ventilate: Clear the immediate area and ensure the laboratory's HVAC or fume hood systems are operating at maximum exhaust[3].

  • Eliminate Ignition Sources: While the solid itself may have low volatility, suspended dust or the solvents used to dissolve it can present flammability or dust explosion hazards[6].

  • Mechanical Recovery: Wearing full PPE (nitrile gloves, lab coat, safety goggles, and a particulate respirator if dust is present), mechanically recover the solid using non-sparking tools[3],[6].

  • Containment: Place the recovered material into a suitable hazardous waste container and label it for halogenated incineration[3].

Quantitative Disposal Parameters

ParameterSpecificationCausality / Operational Impact
Chemical Formula C6H7BrN2O2SMulti-heteroatom (Br, N, S) structure dictates a complex thermal destruction strategy.
Waste Classification Halogenated Organic WasteRequires strict segregation; mixing with non-halogenated waste damages standard incinerators[2].
Incineration Temp. > 1100°C (Secondary Chamber)Required for waste streams with >1% halogens to ensure complete destruction of the pyridine ring[5].
Required Exhaust Tech Caustic / Alkaline ScrubberEssential to neutralize corrosive HBr and SOx combustion byproducts before environmental release[4].
Drain Disposal Strictly ProhibitedPyridine derivatives are environmentally persistent and toxic to aquatic life[3],[7].

Disposal Workflow Visualization

G Start Waste Generation: (2-Bromopyridin-4-yl)methanesulfonamide Segregation Segregate as Halogenated Organic Waste Start->Segregation Bench-level Storage Store in tightly sealed container with secondary containment Segregation->Storage Transport EHS / Certified Contractor Pickup Storage->Transport Logistical Incineration High-Temp Twin-Chamber Incineration (>1100°C) Transport->Incineration Facility Scrubber Caustic Scrubber (Neutralize HBr, SOx, NOx) Incineration->Scrubber Exhaust gas Disposal Safe Environmental Exhaust & Ash Landfill Scrubber->Disposal

Figure 1: End-to-end disposal workflow for halogenated pyridine sulfonamides.

References

  • [2] Title: Laboratory Hazardous Waste Management Guide Source: UTIA Safety Office (tennessee.edu) URL:

  • [1] Title: C6H7BrN2O2S - Explore - PubChemLite Source: uni.lu URL:

  • [3] Title: Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals Source: Benchchem URL:

  • [7] Title: ATSDR Pyridine Tox Profile Source: CDC URL:

  • [6] Title: Pyridine ACS Safety Data Sheet Source: Jubilant Ingrevia Limited URL:

  • [4] Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: EPA NEPIS URL:

  • [5] Title: GUIDELINES FOR PCBs, PCB-CONTAINING EQUIPMENT AND WASTE DISPOSAL Source: CPRI URL:

Sources

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